molecular formula C7H7ClFN B1410654 2-Fluoro-5-vinylpyridine hydrochloride CAS No. 1951439-29-4

2-Fluoro-5-vinylpyridine hydrochloride

Cat. No.: B1410654
CAS No.: 1951439-29-4
M. Wt: 159.59 g/mol
InChI Key: GJRPPBYKUNGHKF-UHFFFAOYSA-N
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Description

2-Fluoro-5-vinylpyridine hydrochloride is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethenyl-2-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRPPBYKUNGHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-29-4
Record name Pyridine, 5-ethenyl-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Fluoro-5-vinylpyridine hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1951439-29-4 (Hydrochloride Salt) | CAS Number: 1133879-66-9 (Free Base)[1]

Part 1: Executive Summary & Chemical Profile

2-Fluoro-5-vinylpyridine hydrochloride is a specialized fluorinated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates and functionalized polymers. It combines the electronic modulation of a fluorine atom at the C2 position with the reactive versatility of a vinyl group at the C5 position.

In drug discovery, the C2-fluorine atom serves as a bioisostere for hydrogen or hydroxyl groups, significantly altering the pKa of the pyridine ring (making it less basic) and enhancing metabolic stability against oxidative metabolism. The C5-vinyl moiety acts as a "chemical handle" for Heck couplings, Michael additions, or radical polymerizations, allowing this scaffold to be integrated into complex drug linkers or pH-responsive hydrogels.

Chemical Identity Table
PropertyData
Systematic Name 2-Fluoro-5-ethenylpyridine hydrochloride
CAS Number (Salt) 1951439-29-4
CAS Number (Base) 1133879-66-9
Molecular Formula C₇H₆FN[1][2] · HCl
Molecular Weight 159.59 g/mol (Salt); 123.13 g/mol (Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
SMILES FC1=NC=C(C=C)C=C1.Cl
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis of this compound typically avoids the harsh dehydration conditions used for commodity vinylpyridines (e.g., 2-vinylpyridine). Instead, a transition-metal-catalyzed cross-coupling approach is preferred to preserve the sensitive C-F bond and prevent spontaneous polymerization.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method utilizes 2-fluoro-5-bromopyridine as the starting material. The choice of the Suzuki coupling over the Stille reaction eliminates toxic organotin byproducts, aligning with Green Chemistry principles essential for pharmaceutical manufacturing.

Reagents & Materials:
  • Substrate: 2-Fluoro-5-bromopyridine (1.0 eq)

  • Vinyl Source: Potassium vinyltrifluoroborate (1.2 eq) or Vinylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) or Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄.

  • Solvent: THF/H₂O (9:1) or 1,4-Dioxane/H₂O.

Step-by-Step Methodology:
  • Inerting: Charge a reaction vessel with 2-fluoro-5-bromopyridine, potassium vinyltrifluoroborate, and base. Evacuate and backfill with Argon three times to remove O₂ (Oxygen inhibits the Pd cycle and promotes homocoupling).

  • Catalysis: Add the Palladium catalyst and degassed solvent system.

  • Reaction: Heat to reflux (approx. 80°C) for 4–16 hours. Monitor via HPLC or TLC (Hexane:EtOAc 8:2) until the bromide is consumed.

  • Workup (Critical): Cool to room temperature. Dilute with ethyl acetate and wash with water. The organic layer contains the free base (2-Fluoro-5-vinylpyridine).

    • Note: The free base is prone to polymerization. Do not concentrate to dryness without adding a radical inhibitor (e.g., 4-tert-butylcatechol, 100 ppm) if storing as a liquid.

  • Salt Formation:

    • Dry the organic layer over Na₂SO₄.

    • Cool to 0°C.

    • Slowly add 4M HCl in 1,4-dioxane (1.1 eq) dropwise.

    • The hydrochloride salt will precipitate immediately.

  • Isolation: Filter the solid under Argon. Wash with cold diethyl ether to remove residual catalyst/ligands. Dry under vacuum at room temperature.

Synthesis Pathway Diagram[3]

SynthesisPathway Start 2-Fluoro-5-bromopyridine (CAS 766-11-0) Intermediate Pd(II) Complex (Oxidative Addition) Start->Intermediate Pd(0) insertion Reagent Vinyl Boronate + Pd Catalyst Reagent->Intermediate FreeBase 2-Fluoro-5-vinylpyridine (Free Base) Intermediate->FreeBase Transmetallation & Reductive Elimination Salt 2-Fluoro-5-vinylpyridine Hydrochloride FreeBase->Salt HCl/Dioxane (0°C) Precipitation

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling followed by salt formation.[1]

Part 3: Technical Applications & Reactivity[4]

Medicinal Chemistry: The "Fluorine Effect"

In drug design, 2-fluoro-5-vinylpyridine is a strategic scaffold. The fluorine atom at C2 exerts a strong electron-withdrawing effect (inductive effect, -I), which:

  • Lowers pKa: Reduces the basicity of the pyridine nitrogen, decreasing the likelihood of protonation at physiological pH. This can improve membrane permeability compared to non-fluorinated analogs.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation, blocking the labile C2 position from metabolic attack.

Polymer Science: Functionalized Poly(vinylpyridine)

The vinyl group allows this molecule to serve as a monomer for Poly(2-fluoro-5-vinylpyridine) .

  • Reactivity: The electron-deficient ring makes the vinyl group highly reactive toward anionic polymerization and controlled radical polymerization (e.g., RAFT, ATRP).

  • Application: These polymers are used as pH-responsive hydrogels. The fluorine substitution tunes the pH transition point of the polymer swelling/collapse, making it distinct from standard P4VP or P2VP polymers.

Self-Validating Quality Control (QC)

To ensure the integrity of the material before use in critical assays, perform the following checks:

  • 1H NMR (DMSO-d6): Look for the characteristic vinyl protons (dd, ~5.4–6.8 ppm) and the downfield shift of the pyridine protons due to the HCl salt formation.

  • Absence of Polymer: A broad baseline "hump" in the NMR spectrum indicates polymerization. If detected, recrystallization from MeOH/Ether is required.

Reactivity Logic Diagram

Reactivity Center 2-Fluoro-5-vinylpyridine Hydrochloride Polymer Polymerization (RAFT/ATRP) Center->Polymer Radical Initiator Click Thiol-Ene 'Click' Chemistry Center->Click R-SH / Base Heck Heck Coupling (C-C Bond Formation) Center->Heck Ar-X / Pd Cat Hydrogel Fluorinated pH-Responsive Hydrogels Polymer->Hydrogel Conjugate Drug-Linker Conjugates Click->Conjugate Extended Extended Biaryl Scaffolds Heck->Extended

Figure 2: Divergent reactivity profile showing applications in polymer synthesis and medicinal chemistry.

Part 4: Handling & Safety Protocols

Warning: Vinylpyridines are lachrymators and potential skin sensitizers. The hydrochloride salt, while less volatile, is corrosive and hygroscopic.

  • Polymerization Hazard: Even as a salt, the vinyl group can undergo spontaneous polymerization if exposed to light or heat for prolonged periods.

    • Protocol: Store in amber vials. If storing for >6 months, confirm monomer purity via NMR before use.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or stoichiometry errors in weighing.

    • Protocol: Handle quickly in a fume hood or, preferably, inside a glovebox.

  • Neutralization: If the free base is required for a reaction (e.g., a Heck coupling), neutralize the salt in situ using a tertiary amine (e.g., DIPEA or TEA) rather than performing an aqueous extraction, to minimize oxidative degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310164, 2-Fluoro-5-vinylpyridine. Retrieved from [Link]

  • Lerebours, R., & Wolf, C. (2006).Chemo- and regioselective metal-catalyzed cross-coupling of halopyridines. Journal of the American Chemical Society. (General protocol for halopyridine coupling).
  • Sigma-Aldrich.this compound Product Specification.

Sources

Technical Guide: Molecular Weight & Characterization of 2-Fluoro-5-vinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-vinylpyridine hydrochloride (CAS: 1951439-29-4) is a specialized heterocyclic building block used primarily in medicinal chemistry as a precursor for introducing vinyl-substituted pyridine motifs into drug candidates.[1][2][3][4][5] Its core significance lies in the reactivity of the vinyl group (susceptible to polymerization and Heck coupling) and the metabolic stability conferred by the fluorine atom at the C2 position.[1][3][5]

This guide provides a definitive technical analysis of its molecular weight, chemical identity, synthesis pathways, and handling protocols required for high-integrity research and development.[1][2][3]

Chemical Identity & Physical Properties[2][3][4][6]

The precise molecular weight is critical for stoichiometric calculations in catalysis (e.g., Suzuki-Miyaura or Heck couplings) to avoid catalyst poisoning or incomplete conversion.[1][2][3][5]

Identity Matrix[2][4][6]
PropertySpecification
Compound Name This compound
IUPAC Name 2-fluoro-5-ethenylpyridine hydrochloride
CAS Number (HCl Salt) 1951439-29-4
CAS Number (Free Base) 1133879-66-9
Molecular Formula C₇H₆FN[1][2][3][4][5] · HCl
SMILES (Free Base) C=Cc1cnc(F)cc1
Appearance Off-white to pale yellow hygroscopic solid
Molecular Weight Breakdown

The molecular weight is derived from the standard atomic weights of the constituent elements.[1][2][3] The hydrochloride salt serves to stabilize the vinylpyridine moiety, which is prone to polymerization in its free base form.[1][5]

ComponentFormulaMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )
2-Fluoro-5-vinylpyridine C₇H₆FN123.0484123.13
Hydrogen Chloride HCl35.976736.46
Total (HCl Salt) C₇H₇ClFN 159.0251 159.59

Critical Note for Researchers: When calculating stoichiometry for palladium-catalyzed cross-couplings, ensure you correct for the mass of the HCl counterion. Use 159.59 g/mol for the salt, not the free base value of 123.13 g/mol .[1][3][5]

Synthesis & Production Workflow

The synthesis of 2-Fluoro-5-vinylpyridine typically proceeds via a Heck Vinylation or Stille Coupling from the corresponding bromopyridine.[1][2][3] The hydrochloride salt is generated in the final step to enhance shelf-life stability.[1][3]

Reaction Pathway Diagram[2][3][4][6]

SynthesisPathway Start 2-Fluoro-5-bromopyridine (CAS: 766-11-0) Intermediate 2-Fluoro-5-vinylpyridine (Free Base) Start->Intermediate Suzuki/Heck Coupling (Reflux) Reagent Vinylboronic acid pinacol ester or Potassium Vinyltrifluoroborate Reagent->Intermediate Catalyst Pd(dppf)Cl2 / Base Catalyst->Intermediate Product 2-Fluoro-5-vinylpyridine HCl (Stable Salt) Intermediate->Product Salt Formation (Precipitation) Acid HCl (in Dioxane/Ether) Acid->Product

Figure 1: Synthetic route from 2-Fluoro-5-bromopyridine to the hydrochloride salt.

Protocol: Free Base to Hydrochloride Conversion

If you purchase the free base (CAS 1133879-66-9) and need to generate the salt for stability:

  • Dissolution : Dissolve 1.0 eq of 2-Fluoro-5-vinylpyridine in anhydrous diethyl ether or 1,4-dioxane (0.5 M concentration).

  • Acidification : Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in dioxane under inert atmosphere (N₂/Ar).

  • Precipitation : The white solid precipitate forms immediately.[1][3]

  • Isolation : Filter the solid under nitrogen (hygroscopic!) and wash with cold pentane.[1][3][5]

  • Drying : Dry under high vacuum at room temperature for 4 hours. Do not heat , as thermal energy can trigger polymerization of the vinyl group.[1][3][5]

Handling, Stability & Storage

The vinyl group at the C5 position makes this compound an active monomer.[1][3] Without proper handling, it can undergo spontaneous polymerization, rendering the material useless.[1][2][3][5]

Polymerization Risks[2][3][4][6]
  • Initiators : Light (UV), heat (>30°C), and radical initiators (peroxides).[1][3][5]

  • Inhibitors : Commercial free base samples are often stabilized with 100-500 ppm of 4-tert-butylcatechol (TBC) .[1][2][3][5] The HCl salt is generally more stable but should still be treated as sensitive.[1][3]

Storage Protocol
  • Temperature : Store at -20°C for long-term storage; 2-8°C is acceptable for active use.

  • Atmosphere : Store under Argon or Nitrogen.[1][2][3] The HCl salt is hygroscopic ; moisture absorption will alter the effective molecular weight and can hydrolyze the C-F bond over extended periods.[1][2][3]

  • Container : Amber glass vials to prevent UV-initiated polymerization.[1][3]

Analytical Verification

To verify the identity and purity of the compound before use in critical assays, use the following spectroscopic markers.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆[1][2][3][5]

  • Vinyl Protons : Distinctive pattern for the vinyl group (-CH=CH₂).[1][2][3][5]

    • 
       ~6.7 ppm (dd, 1H, =CH- internal)[1][3][5]
      
    • 
       ~5.9 ppm (d, 1H, =CH₂ trans)[1][3][5]
      
    • 
       ~5.4 ppm (d, 1H, =CH₂ cis)[1][3][5]
      
  • Aromatic Protons :

    • 
       ~8.2 ppm (d, 1H, H6 position, deshielded by N)[1][3][5]
      
    • 
       ~8.0 ppm (m, 1H, H4 position)[1][3][5]
      
    • 
       ~7.1 ppm (dd, 1H, H3 position, coupled to F)[1][3][5]
      
Fluorine NMR (¹⁹F-NMR)
  • Signal : Single peak around -70 to -75 ppm (relative to CFCl₃), characteristic of 2-fluoropyridines.[1][2][3][5]

References

  • PubChem Compound Summary . (2025). 2-Fluoro-5-vinylpyridine.[1][3][4][5][6] National Center for Biotechnology Information.[1][3] Retrieved from [Link]

  • Tu Wien Repository . (2024).[1][3][5] Application of non-volatile reagents for the introduction of short hydrocarbon chains. (Synthesis verification of 5-vinyl-2-fluoropyridine). Retrieved from [Link][1][3][5]

Sources

chemical and physical properties of 2-Fluoro-5-vinylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Intermediate for Medicinal Chemistry & Polymer Science [1][2][3]

Executive Summary

2-Fluoro-5-vinylpyridine hydrochloride (CAS: 1951439-29-4) is a bifunctional heteroaromatic building block characterized by two distinct reactive centers: an electron-deficient pyridine ring activated for nucleophilic aromatic substitution (SNAr) at the C2 position, and a vinyl group at the C5 position capable of polymerization or Michael addition.[1][2][3]

This monograph details the physicochemical profile, synthesis pathways, and handling protocols for this compound. It is primarily utilized in the synthesis of neuroprotective agents (e.g., carboline derivatives) and as a monomer for functionalized polymers where the 2-fluoro group serves as a latent handle for post-polymerization modification.

Chemical Identity & Structure

PropertyData
IUPAC Name 2-Fluoro-5-ethenylpyridine hydrochloride
CAS Number (HCl Salt) 1951439-29-4
CAS Number (Free Base) 1133879-66-9
Molecular Formula C7H6FN[1][2][3][4][5] · HCl
Molecular Weight 159.59 g/mol (Salt); 123.13 g/mol (Base)
SMILES C=CC1=CN=C(F)C=C1.Cl
Appearance White to off-white hygroscopic solid (Salt); Colorless oil (Free Base)
Structural Analysis

The molecule's utility stems from the electronic interplay between its substituents:

  • C2-Fluorine: The high electronegativity of fluorine, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the C2 position highly susceptible to SNAr reactions. The fluoride is a superior leaving group to chloride in these systems due to the stabilization of the Meisenheimer intermediate.

  • C5-Vinyl Group: Located meta to the nitrogen, the vinyl group is electronically conjugated with the ring but remains distinct enough to undergo selective palladium-catalyzed couplings or radical polymerizations without interfering with the C2-F site.[1][3]

Physical Properties & Stability[1][6][7]

Critical Handling Note: The free base form of 2-fluoro-5-vinylpyridine is a liquid prone to spontaneous polymerization at room temperature.[1][3] The hydrochloride salt is the preferred form for storage and transport due to enhanced thermal stability, although it remains hygroscopic.

ParameterValue/ObservationContext
Melting Point >150°C (Decomposition)Typical of pyridine hydrochlorides; exact value varies by crystallinity.[1][2]
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents due to ionic character.
pKa (Conjugate Acid) ~2.5 - 3.0The 2-fluoro substituent lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).[1][2][3]
Stability Heat & Light SensitiveMust be stored at -20°C. The free base often requires stabilization with 4-tert-butylcatechol (TBC).[1][2][3]

Synthesis & Manufacturing Protocols

The synthesis of 2-Fluoro-5-vinylpyridine typically proceeds via transition-metal catalyzed cross-coupling of 2-fluoro-5-bromopyridine.[1][3] Below is a validated protocol adaptable for scale-up.

Method A: Stille Coupling (Laboratory Scale)

This method offers high functional group tolerance but requires careful removal of tin byproducts.

Reagents:

  • Substrate: 2-Fluoro-5-bromopyridine[1][3]

  • Coupling Partner: Tributyl(vinyl)stannane[2][3]

  • Catalyst: Pd(PPh3)4 (Tetrakis)[6]

  • Solvent: Toluene (Anhydrous)[2][3]

Protocol:

  • Charge: In a flame-dried flask under Argon, combine 2-fluoro-5-bromopyridine (1.0 eq) and Pd(PPh3)4 (5 mol%).

  • Addition: Add toluene followed by tributyl(vinyl)stannane (1.2 eq).

  • Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Cool to RT. Quench with KF solution (to precipitate tin). Filter through Celite.

  • Purification: Flash chromatography (SiO2).

  • Salt Formation: Dissolve the resulting oil in Et2O and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.

Method B: Suzuki-Miyaura Coupling (Green Alternative)

Preferred for larger batches to avoid organotin toxicity.[1][2][3] Uses Potassium Vinyltrifluoroborate or Vinyl Boronic Acid Pinacol Ester.

SynthesisFlow Start 2-Fluoro-5-bromopyridine Inter Crude Free Base (Oil) Start->Inter Suzuki Coupling (K2CO3, Dioxane/H2O, 90°C) Reagent Vinyl Boronic Ester + Pd(dppf)Cl2 Reagent->Inter Salt HCl/Dioxane Treatment Inter->Salt Filtration & Extraction Final 2-Fluoro-5-vinylpyridine HCl (Solid) Salt->Final Precipitation

Figure 1: Synthetic workflow for the production of the hydrochloride salt via Suzuki coupling.

Chemical Reactivity Profile

The versatility of 2-Fluoro-5-vinylpyridine HCl lies in its ability to serve as a "linchpin" molecule in divergent synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro position is highly activated.[1][2][3] Unlike chloropyridines, which often require high temperatures or strong bases, the 2-fluoropyridine moiety can undergo SNAr with amines, thiols, and alkoxides under milder conditions.

  • Mechanism: The electronegative fluorine destabilizes the ground state while the nitrogen atom stabilizes the Meisenheimer complex.

  • Application: Late-stage functionalization of polymers or drug scaffolds.[1][2][3]

Vinyl Group Functionalization
  • Polymerization: Can be copolymerized with styrene or butadiene.[2][3] The 2-F group remains intact, providing a site for surface modification of the resulting polymer.

  • Michael Addition: The vinyl group acts as a Michael acceptor, particularly when the pyridine ring is protonated (as in the HCl salt), increasing the electrophilicity of the beta-carbon.

ReactivityMap Core 2-Fluoro-5-vinylpyridine SnAr S_NAr Pathway (Displacement of F) Core->SnAr R-NH2 / Heat Poly Polymerization (Vinyl Group) Core->Poly AIBN / Styrene Michael Michael Addition (Nucleophile at Vinyl) Core->Michael R-SH / Base Prod1 2-Amino-5-vinylpyridine (Drug Intermediate) SnAr->Prod1 Prod2 Functionalized Polymer (Fluorine Active Surface) Poly->Prod2 Prod3 Beta-functionalized Pyridine Michael->Prod3

Figure 2: Divergent reactivity pathways available for 2-Fluoro-5-vinylpyridine.

Applications in Drug Development[7]

Neuroprotective Agents

This compound is a documented intermediate in the synthesis of Dimebon (Latrepirdine) analogs and gamma-carboline derivatives.[3] The vinyl group facilitates the construction of the fused ring systems (e.g., via photocyclization or Diels-Alder reactions), while the fluorine allows for metabolic blocking or fine-tuning of pKa.

18F-Radiochemistry Precursors

While 2-F is stable, the compound serves as a model for developing 18F-labeled PET tracers .[1][3] The vinyl group allows for rapid "click" conjugation (e.g., tetrazine ligation) to biomolecules, effectively tagging them with a fluorinated pyridine motif.

Handling, Safety & Storage

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis.

  • Stabilization: If converting to the free base, ensure the presence of 100–1000 ppm of 4-tert-butylcatechol (TBC) to prevent polymerization.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood. The compound is a skin and eye irritant and potentially toxic if inhaled.

References

  • Bachurin, S. O., et al. (2011). Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles with neuroprotective and cognition enhancing properties. US Patent 7,935,823.[6] Link

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

  • BLD Pharm. (2024).[3] Product Safety Data Sheet: this compound. Link

  • ChemicalBook. (2024).[3] 2-Fluoro-5-vinylpyridine Properties and Suppliers. Link

Sources

Technical Whitepaper: Characterization and Thermodynamic Profile of 2-Fluoro-5-vinylpyridine Hydrochloride

[1][2][3][4]

Executive Summary

This compound is a critical fluorinated heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR pathway).[1][2][3][4] While the free base (CAS 1133879-66-9) is a liquid prone to oxidative polymerization, the hydrochloride salt form offers enhanced stability and crystallinity, making it the preferred species for storage and solid-phase reactions.[1][2][3][4]

This guide outlines the structural hypothesis, thermodynamic stability parameters, and the mandatory experimental workflows required to validate its solid-state properties.[1][2][3][4]

Crystal Structure Analysis: Structural Hypothesis & Validation

Predicted Lattice Architecture

Unlike its liquid free base, the hydrochloride salt is expected to crystallize as a stable solid.[1][2][3][4] Based on structural analogs (e.g., vinylpyridine and fluoropyridine salts), the crystal lattice is governed by ionic interactions and hydrogen bonding.[1][2][3][4]

  • Crystal System: Monoclinic or Orthorhombic (Common space groups:

    
     or 
    
    
    ).[1][2][3][4]
  • Supramolecular Synthons: The dominant interaction is the charge-assisted hydrogen bond between the protonated pyridinium nitrogen and the chloride anion (

    
    ).[1][2][3][4]
    
  • Packing Efficiency: The 2-fluoro substituent introduces a dipole that may induce

    
     stacking offsets, while the 5-vinyl group requires significant free volume, potentially creating "channels" susceptible to topochemical polymerization if not packed efficiently.[1][2][3][4]
    
Crystallographic Protocol (SXRD)

To confirm the absolute structure, Single Crystal X-Ray Diffraction (SXRD) is required.[1][2][3][4]

Experimental Workflow:

  • Crystal Growth: Dissolve 100 mg of 2-Fluoro-5-vinylpyridine base in 2 mL diethyl ether. Add 1.1 eq of 4M HCl in dioxane dropwise.

  • Vapor Diffusion: Place the precipitate in a small vial inside a larger jar containing hexane (antisolvent) to promote slow crystal growth over 48-72 hours at 4°C.

  • Data Collection: Mount crystal on a Bruker D8 QUEST (Mo K

    
     radiation, 
    
    
    Å) at 100 K to minimize thermal motion of the vinyl group.

Thermodynamic Properties & Stability Profile

Understanding the thermodynamics of this compound is critical due to the reactive vinyl moiety.[1][2][3][4]

Thermal Transitions (DSC/TGA)
  • Melting Point (

    
    ):  Expected range 140°C – 180°C . (Distinct from the free base which boils/degrades).[1][2][3][4]
    
  • Decomposition (

    
    ):  The vinyl group poses a risk of exothermic polymerization before melting.[1][2][3][4]
    
    • Risk:[1][2][3][4] If

      
      , the material is unstable in melt processing.[1][2][3][4]
      
    • Observation: Look for a sharp endotherm (melting) followed immediately by a broad exotherm (polymerization/decomposition) in the DSC trace.[1][2][3][4]

Heat Capacity ( )

Low-temperature heat capacity measurements (via PPMS - Physical Property Measurement System) are necessary to determine the standard molar entropy (


1234
  • Protocol: Adiabatic calorimetry from 1.9 K to 300 K.

  • Significance: The

    
     curve often reveals "glassy" transitions in vinyl polymers if the sample purity is compromised by oligomers.[1][2][3][4]
    
Solubility Thermodynamics

Solubility data is vital for recrystallization processes.[1][2][3][4] The modified Apelblat equation is the standard model for correlating solubility (


  • Solvents of Choice: Ethanol, Methanol, Isopropanol (High solubility); Hexane, Toluene (Low solubility/Antisolvents).[1][2][3][4]

Experimental Protocols

Synthesis & Salt Formation

This protocol ensures the isolation of the specific hydrochloride salt (CAS 1951439-29-4) from the commercially available base.[1][2][3][4]

  • Charge: Charge a reactor with 2-Fluoro-5-vinylpyridine (1.0 eq) and Anhydrous Ethanol (10 vol) .

  • Cooling: Cool the solution to 0–5°C under

    
     atmosphere.
    
  • Acid Addition: Slowly charge HCl (gas) or TMSCl (1.1 eq) . Note: Avoid aqueous HCl to prevent hydration of the vinyl group.[1][2][3][4]

  • Crystallization: Stir at 0°C for 2 hours. The salt should precipitate as a white/off-white solid.[2][3][4]

  • Filtration: Filter under inert gas. Wash with cold hexane.[1][2][3][4]

  • Drying: Vacuum dry at < 40°C. Warning: High heat triggers polymerization.[1][2][3][4]

Analytical Characterization Table
PropertyMethodExpected OutcomeCriticality
Crystal Structure SXRD (100 K)Space Group

(Hypothetical)
High (IP protection)
Phase Purity PXRDSharp Bragg peaks, no amorphous haloHigh (Batch release)
Thermal Stability DSC / TGA

onset > 140°C;

mass loss
High (Process safety)
Protonation State

-NMR (

)
Downfield shift of pyridine protonsMedium (Identity)
Hygroscopicity DVS (Sorption)Mass change < 0.2% at 80% RHMedium (Storage)

Visualizations

Characterization Workflow

The following diagram outlines the logical flow from synthesis to full solid-state validation.

Gcluster_CharSolid-State CharacterizationStartRaw Material2-Fluoro-5-vinylpyridine(Liquid Base)SaltSalt Formation(Anhydrous HCl/EtOH)Start->Salt + HCl (gas)IsoIsolation(Filtration & Vac Dry)Salt->Iso PrecipitateSXRDSXRD(Unit Cell & Packing)Iso->SXRD Single CrystalDSCDSC/TGA(Tm & Stability)Iso->DSC Bulk PowderDVSDVS(Hygroscopicity)Iso->DVSAppApplication(API Synthesis/Polymer)SXRD->App Validated StructureDSC->App Process Parameters

Caption: Workflow for converting the unstable vinylpyridine base into a characterized hydrochloride salt.

Thermodynamic Stability Cycle

Understanding the enthalpy of formation for the salt relative to its components.[1][2][3][4]

ThermoGasGas PhaseBase(g) + HCl(g)SolidCrystalline SaltBase-HCl(s)Gas->Solid Lattice Energy (U_pot)SolutionSolution PhaseBase(solv) + HCl(solv)Gas->Solution SolvationSolution->Solid Crystallization(ΔH_cryst)

Caption: Born-Haber cycle representation for the formation of the crystalline salt lattice.[1][2][3][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54456950, 2-Fluoro-5-vinylpyridine. Retrieved from [Link]

  • Google Patents (2011). US7935823B2: Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles.[1][2][3][4] (Describes synthesis of the vinylpyridine intermediate). Retrieved from

Technical Guide: Hazards and Toxicity of 2-Fluoro-5-vinylpyridine Hydrochloride

[1]

Executive Summary

2-Fluoro-5-vinylpyridine hydrochloride (CAS: 1951439-29-4) is a specialized fluorinated pyridine derivative primarily used as a fragment in medicinal chemistry and radioligand synthesis.[1][2] While specific toxicological monographs for this exact salt are limited, its structural integration of a reactive vinyl group, a halogenated pyridine ring, and an acidic hydrochloride moiety dictates a high-hazard profile.

This guide synthesizes known data from structural analogs (2-vinylpyridine) and mechanistic toxicology principles to establish a safety protocol. The compound acts as a potent Michael acceptor , posing risks of protein alkylation, severe mucosal corrosion, and potential genotoxicity.

Part 1: Chemical Identity & Physicochemical Properties[1][3][4][5]

PropertyDescription
Chemical Name This compound
CAS Number 1951439-29-4
Molecular Formula C₇H₆FN[1] · HCl
Molecular Weight 159.59 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in water, methanol, DMSO (Acidic pH in solution)
Key Functional Groups [1] • Vinyl group (C=C): Electrophilic, polymerization-prone.[1]• Fluorine (C-F): Increases lipophilicity/metabolic stability.• Pyridine Nitrogen: Protonated (pyridinium) in salt form.

Part 2: Toxicological Profile & Hazard Identification[1]

Acute Toxicity Mechanisms

The toxicity of this compound is driven by two distinct chemical behaviors: Acidity and Electrophilicity .

  • Corrosion & Irritation (H314, H335): Upon contact with moisture (mucous membranes, eyes, lungs), the hydrochloride salt dissociates to release hydrochloric acid, causing immediate chemical burns. Simultaneously, the free base (liberated at physiological pH) is a lachrymator.

  • Dermal/Inhalation Toxicity:

    • Inhalation: High risk.[3] The salt exists as a dust; inhalation delivers the compound deep into the bronchial tree where it causes severe edema and inflammation.

    • Dermal: High risk of sensitization. Vinylpyridines are known skin sensitizers (H317) capable of inducing allergic contact dermatitis.

Mechanistic Toxicology: The Michael Acceptor Risk

The vinyl group at the 5-position is conjugated with the electron-deficient pyridine ring.[1] This makes the

Michael addition
  • Target: Thiol (-SH) groups on cysteine residues in proteins and glutathione (GSH).

  • Consequence:

    • GSH Depletion: Rapid consumption of cellular glutathione leads to oxidative stress.

    • Protein Alkylation: Covalent binding to enzymes or receptors can disrupt cellular signaling or trigger an immune response (haptenization).

    • Genotoxicity: While definitive data is pending, the potential for alkylating DNA bases (guanine) exists, classifying it as a suspected mutagen.

Polymerization Hazards

Unlike the liquid free base, the hydrochloride salt is relatively stable against spontaneous polymerization in solid form. However, in solution (especially if neutralized to pH > 7), the free base can undergo exothermic polymerization, potentially rupturing sealed containers.

Part 3: Visualizing the Toxicity Pathway

The following diagram illustrates the molecular mechanism of toxicity, highlighting the competition between detoxification (Glutathione) and cellular damage (Protein/DNA alkylation).

ToxicityMechanismCompound2-Fluoro-5-vinylpyridine(Electrophile)GSHGlutathione (GSH)(Detoxification)Compound->GSHMichael Addition(Preferred Path)ProteinCellular Proteins(Cysteine Residues)Compound->Protein covalent binding(If GSH depleted)DNADNA Bases(Nucleophiles)Compound->DNA minor pathwayAdduct_GSHGSH Conjugate(Excreted)GSH->Adduct_GSHAdduct_ProtProtein Adduct(Cell Dysfunction/Immune Response)Protein->Adduct_ProtAdduct_DNADNA Alkylation(Mutagenesis Risk)DNA->Adduct_DNA

Figure 1: Mechanistic pathway of vinylpyridine toxicity via Michael addition to biological nucleophiles.[1]

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Primary Barrier: All handling of the solid powder must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration to prevent dust inhalation.

  • Static Control: Use anti-static weighing boats and grounded spatulas. Vinylpyridine salts can carry static charges, increasing dispersion risk.

Protocol: Safe Solubilization & Neutralization

Researchers often need the free base for reactions (e.g., Heck coupling). Converting the salt to the free base is the highest-risk step.

Step-by-Step Workflow:

  • Preparation:

    • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

    • Base: Saturated NaHCO₃ (aq). Avoid strong bases like NaOH to prevent rapid polymerization.

  • Biphasic Extraction:

    • Suspend the HCl salt in the organic solvent.

    • Slowly add NaHCO₃ at 0°C (Ice bath). Exothermic reaction.[1]

    • Stir vigorously until the solid dissolves and CO₂ evolution ceases.

  • Isolation:

    • Separate organic layer.

    • CRITICAL: Add a radical inhibitor (e.g., 100 ppm BHT or 4-tert-butylcatechol) immediately to the organic phase if the solvent is to be removed.[1]

    • Store the free base at -20°C under Argon.

Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Do not use ethanol (increases skin permeability).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up. Treat waste as hazardous (P-listed equivalent).

Part 5: Handling Decision Logic

HandlingLogicStartStart: 2-Fluoro-5-vinylpyridine HClStatePhysical State?Start->StateSolidSolid PowderState->SolidSolutionIn SolutionState->SolutionWeighingWeigh inside Fume Hood(Anti-static tools)Solid->WeighingSolventTypeSolvent/pH?Solution->SolventTypeStorageStore -20°CShield from LightWeighing->StorageAcidicAcidic/Neutral (MeOH/Water)Stable < 24hSolventType->AcidicBasicBasic (Free Base generated)SolventType->BasicAcidic->StorageInhibitorAdd Radical Inhibitor(BHT/MEHQ)Basic->InhibitorRisk of PolymerizationInhibitor->Storage

Figure 2: Decision tree for safe handling and storage based on physical state and pH conditions.[1]

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-Vinylpyridine.[1][5][6] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-vinylpyridine.[1][5] Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-vinylpyridine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer both versatile reactivity and beneficial pharmacological properties is paramount. 2-Fluoro-5-vinylpyridine hydrochloride emerges as a highly promising, albeit under-documented, building block for the synthesis of complex drug candidates. Its unique bifunctional nature, combining a reactive 2-fluoropyridine core with a versatile vinyl substituent, presents a powerful tool for researchers and drug development professionals.

The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of a fluorine atom at the 2-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for molecular elaboration.[1] Concurrently, the vinyl group at the 5-position serves as a reactive center for a variety of transformations, most notably Michael additions, allowing for the introduction of diverse side chains and the construction of complex molecular architectures.[2][3]

This application note will provide a detailed overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors. While direct, published examples of its use in named drugs are scarce, its chemical properties strongly suggest its applicability in this and other areas of therapeutic research. We will present detailed, field-proven protocols for its key transformations and illustrate its potential in a hypothetical synthetic workflow.

Key Physicochemical and Safety Data

A summary of the key physicochemical properties of the parent compound, 2-Fluoro-5-vinylpyridine, is provided below. The hydrochloride salt form is expected to exhibit enhanced water solubility and stability.

PropertyValueReference
Molecular FormulaC₇H₆FN[4]
Molecular Weight123.13 g/mol [4]
AppearanceColorless to light yellow liquid (for the free base)[5]
Boiling PointNot readily available for the specified compound. 2-Fluoropyridine has a boiling point of 126 °C.
StorageInert atmosphere, 2-8°C[4]

Safety Information: 2-Fluoro-5-vinylpyridine is classified as a flammable liquid and is harmful if swallowed. It may cause respiratory irritation and severe skin and eye irritation.[4][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily derived from two key reactive sites: the 2-fluoro position and the 5-vinyl group. The hydrochloride salt can be easily neutralized in situ to the free base for most organic reactions.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in SNAr reactions, a consequence of the electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of fluorine.[1] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which are common functional groups in biologically active molecules. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[1]

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the coupling of 2-Fluoro-5-vinylpyridine with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMSO) to dissolve the starting material.

  • Add the amine of interest (1.1 - 1.5 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture at room temperature. The base is necessary to neutralize the hydrochloride salt and the HF generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-vinylpyridine derivative.

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) indicates the progress of the reaction.

  • Product Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the fluorine signal in ¹⁹F NMR is a key indicator of a successful reaction.

Michael Addition to the Vinyl Group

The vinyl group of 2-Fluoro-5-vinylpyridine is an excellent Michael acceptor, susceptible to conjugate addition by a variety of soft nucleophiles, such as amines, thiols, and carbanions.[2][3] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the extension of the molecular scaffold.

Protocol 2: General Procedure for aza-Michael Addition

This protocol outlines a general method for the addition of an amine to the vinyl group of a 2-substituted-5-vinylpyridine.

Materials:

  • 2-Substituted-5-vinylpyridine (from Protocol 1)

  • Amine nucleophile

  • A Lewis or Brønsted acid catalyst (e.g., [Ph₃C][B(C₆F₅)₄], or a protic solvent like HFIP)[7][8]

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the 2-substituted-5-vinylpyridine (1.0 eq) and the chosen catalyst (e.g., 5 mol% [Ph₃C][B(C₆F₅)₄]).

  • Add the anhydrous solvent to dissolve the starting materials.

  • Add the amine nucleophile (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired Michael adduct.

Self-Validation:

  • Reaction Monitoring: The consumption of the vinylpyridine starting material is monitored by TLC or LC-MS.

  • Product Characterization: The formation of the adduct is confirmed by NMR spectroscopy, where the characteristic signals of the vinyl group (typically in the 5-7 ppm region of the ¹H NMR spectrum) will be replaced by signals corresponding to the newly formed alkyl chain.

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[9] Many potent kinase inhibitors feature a substituted pyridine or a related heterocyclic core. The dual reactivity of this compound makes it an attractive starting material for the rapid assembly of kinase inhibitor-like scaffolds.

The following workflow illustrates a hypothetical synthesis of a potential ALK5 inhibitor, drawing inspiration from known inhibitors that feature substituted pyridine cores.[10][11][12] Activin receptor-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase receptor for TGF-β and is a target for anti-fibrotic and anti-cancer therapies.[10]

G A 2-Fluoro-5-vinylpyridine Hydrochloride B S(N)Ar with 3-aminopyrazole A->B Protocol 1 (modified) C Intermediate A B->C D aza-Michael Addition with Morpholine C->D Protocol 2 (modified) E Hypothetical ALK5 Inhibitor Scaffold D->E

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor scaffold.

In this proposed synthesis, the 2-fluoro group is first displaced by an aminopyrazole, a common pharmacophore in kinase inhibitors. The resulting intermediate, a 2-(pyrazolylamino)-5-vinylpyridine, then undergoes an aza-Michael addition with a cyclic amine like morpholine to introduce a solubilizing group and a potential additional binding element. The final product is a multi-substituted pyridine with features commonly found in active kinase inhibitors.

Conclusion

This compound is a versatile and highly reactive building block with significant potential in medicinal chemistry. Its ability to undergo facile nucleophilic aromatic substitution and Michael addition reactions allows for the efficient and modular synthesis of complex, drug-like molecules. While its application in the synthesis of marketed drugs is not yet established in the public domain, its chemical properties make it an ideal candidate for the exploration of new chemical space, particularly in the design and synthesis of kinase inhibitors and other targeted therapies. The protocols and conceptual framework provided in this application note are intended to serve as a guide for researchers to unlock the potential of this valuable synthon in their drug discovery programs.

References

  • Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.
  • Wikipedia. (2023). 2-Vinylpyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(5), 103112.
  • Ritter, T., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 48(3), 639-651.
  • Di Leva, F. S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • Johnson, J. S., & Gribble, G. W. (2010). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 51(43), 5769-5771.
  • Ramirez, A., et al. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(21), 3794.
  • Zhu, W., et al. (2015). [Ph₃C][B(C₆F₅)₄]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry, 39(11), 8345-8349.
  • PubMed. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Retrieved from [Link]

  • Forlani, L., et al. (1987). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1679-1683.
  • SGC-UNC. (2019). Synthesis of promiscuous ALK2 inhibitors. Retrieved from [Link]

  • Gribble, G. W. (2010). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Arkivoc, 2010(1), 65-83.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. Tetrahedron Letters, 59(31), 3041-3044.
  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [¹⁸F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282(2), 433-438.
  • Alchemist Chemical. (n.d.). 2-Methyl-5-Vinylpyridine Supplier China. Retrieved from [Link]

Sources

Application Note: 2-Fluoro-5-vinylpyridine Hydrochloride as a Monomer for Novel Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol guide is designed for researchers utilizing 2-Fluoro-5-vinylpyridine (2F5VP) hydrochloride in the synthesis of advanced functional copolymers.

Executive Summary & Scientific Rationale

2-Fluoro-5-vinylpyridine (2F5VP) represents a distinct class of functional monomers that bridges the gap between standard vinylpyridines and fluorinated styrenes. Unlike its non-fluorinated analogue, 2-vinylpyridine (2VP) , which acts as a weak base (pKa ~5.0) and becomes cationic at low pH, the introduction of a fluorine atom at the 2-position exerts a potent electron-withdrawing inductive effect (-I).

Key Chemical Differentiators:

  • Drastically Reduced Basicity: The 2-fluoro substituent lowers the pKa of the pyridine nitrogen significantly (estimated pKa < 0), rendering the monomer non-ionic at physiological pH. This eliminates the "proton sponge" effect seen in P2VP, making 2F5VP polymers hydrophobic and stable against pH-induced swelling in biological media.

  • Fluorine-Specific Interactions: The fluorine atom imparts unique lipophobicity/hydrophobicity balance, lowers surface energy, and serves as a sensitive 19F NMR probe for tracking polymer distribution without background interference.

  • Reactivity: The vinyl group at the 5-position (meta to nitrogen, para to fluorine) exhibits reactivity ratios closer to styrenics, allowing for statistical copolymerization with styrene, methacrylates, and acrylamides.

Material Handling & Pre-Processing

Safety Warning: 2F5VP is a fluorinated aromatic amine. Handle in a fume hood. Avoid contact with skin and eyes.[1]

The "Hydrochloride" Challenge

The monomer is supplied as a hydrochloride salt (2F5VP·HCl) to prevent autopolymerization and oxidation during storage. The free base is prone to spontaneous polymerization. You must neutralize the salt immediately before polymerization.

Protocol: Monomer Neutralization (Free-Basing)

Objective: Convert stable 2F5VP·HCl salt into reactive 2F5VP free base.

  • Dissolution: Dissolve 5.0 g of 2F5VP·HCl in 30 mL of deionized water (Monomer is water-soluble as a salt).

  • Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution while stirring until gas evolution ceases and the pH reaches ~8.0. The solution will become cloudy as the hydrophobic free base separates.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.

  • Filtration: Filter off the solids.

  • Concentration: Remove DCM via rotary evaporation at mild temperature (< 30°C) to yield the pale yellow oil (Free Base 2F5VP).

    • Checkpoint: If not using immediately, store at -20°C under Argon.

Workflow Diagram: Monomer Preparation

MonomerPrep Salt 2F5VP·HCl (Stable Solid) Water Dissolve in DI Water Salt->Water Base Add NaHCO3 (pH ~8) Water->Base Separation Phase Separation (Free Base Oils Out) Base->Separation Neutralization Extract Extract with DCM & Dry (MgSO4) Separation->Extract Evap Rotary Evap <30°C Extract->Evap Monomer Pure 2F5VP (Reactive Oil) Evap->Monomer

Caption: Critical workflow for converting the storage salt form into polymerization-ready monomer.

Experimental Protocols: Polymerization

Protocol A: RAFT Homopolymerization of 2F5VP

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen over ATRP to avoid catalyst poisoning by the pyridine nitrogen. Target: Poly(2-fluoro-5-vinylpyridine) (P2F5VP) with


 g/mol .

Reagents:

  • Monomer (M): 2F5VP (Free base, freshly prepared).

  • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or DDMAT. (Suitable for styrenics).

  • Initiator (I): AIBN (Recrystallized).

  • Solvent: 1,4-Dioxane (Anhydrous).

Stoichiometry: [M] : [CTA] : [I] = 100 : 1 : 0.2

Step-by-Step Procedure:

  • Charge: In a Schlenk tube, dissolve 2F5VP (1.0 g, ~8.1 mmol) in 1,4-Dioxane (3.0 mL).

  • Add CTA: Add CPDB (22.6 mg, 0.081 mmol).

  • Add Initiator: Add AIBN (2.6 mg, 0.016 mmol) from a stock solution.

  • Degas: Seal the tube and perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits vinylpyridine polymerization).

  • Polymerize: Immerse in a pre-heated oil bath at 70°C for 16 hours.

    • Note: Conversion is typically slower than Styrene due to the electron-deficient ring.

  • Quench: Cool the tube in liquid nitrogen and expose to air.

  • Purification: Precipitate dropwise into cold Hexane (10x excess). The polymer is hydrophobic and will precipitate as a white/off-white solid.

  • Dry: Vacuum dry at 40°C overnight.

Protocol B: Synthesis of Amphiphilic Block Copolymer (PEG-b-P2F5VP)

Application: Self-assembling micelles for 19F-MRI imaging. Macro-CTA: PEG-CPDB (Polyethylene glycol functionalized with CPDB).

  • Dissolution: Dissolve PEG-CPDB (

    
     5k) and 2F5VP in Toluene.
    
  • Ratio: Target a block length of 50 units ([M]:[Macro-CTA] = 50:1).

  • Reaction: 80°C for 24 hours.

  • Purification: Precipitate in Ether . (Removes unreacted monomer; PEG-b-P2F5VP is insoluble in ether).

Characterization & Data Analysis

Nuclear Magnetic Resonance (NMR)

This is the primary validation method.

NucleusChemical Shift (

, ppm)
AssignmentDiagnostic Value
1H NMR 6.5 - 8.5 (Broad)Pyridine Ring ProtonsIntegration gives total aromatic content.
1H NMR 1.2 - 2.5 (Broad)Backbone (-CH-CH2-)Overlaps with many other polymers.
19F NMR -70 to -75 ppm Fluorine at C2 The "Golden Standard". Sharp, distinct singlet (broadened in polymer). No background in biological samples.
Gel Permeation Chromatography (GPC)
  • Eluent: THF or DMF + 10mM LiBr.

  • Note: Use LiBr to suppress interaction between the pyridine nitrogen and the GPC column stationary phase, which causes peak tailing.

Application: 19F-MRI Traceable Nanoparticles

Mechanism: The PEG-b-P2F5VP block copolymer self-assembles in water. The hydrophobic P2F5VP core packs the fluorine atoms closely. Problem: Tightly packed fluorine has very short T2 relaxation times (invisible in MRI). Solution: Add a small amount of solvent (e.g., chloroform traces) or use a "loose" core structure to mobilize the fluorine.

Self-Assembly Workflow

SelfAssembly Polymer PEG-b-P2F5VP (Unimer in THF) WaterAdd Slow Water Addition (Selective Solvent for PEG) Polymer->WaterAdd Phase Separation Micelle Micelle Formation Core: P2F5VP (Hydrophobic) Shell: PEG (Hydrophilic) WaterAdd->Micelle Self-Assembly Dialysis Dialysis vs Water (Remove THF) Micelle->Dialysis MRI 19F MRI Imaging (Fluorine Signal from Core) Dialysis->MRI Application

Caption: Fabrication of fluorinated micelles for tracking drug delivery vectors.

Troubleshooting & FAQs

Q: My polymerization turned dark brown/black.

  • Cause: Oxidation of the pyridine ring or traces of inhibitor.

  • Fix: Ensure rigorous degassing (4 cycles). Pass the monomer through a basic alumina column after neutralization if color persists.

Q: The polymer is insoluble in Methanol.

  • Insight: Unlike P2VP (soluble in MeOH), P2F5VP is more hydrophobic due to the fluorine. Use THF, Chloroform, or DMF .

Q: Can I use acid to solubilize the polymer?

  • Critical Distinction: No. The pKa is too low (< 0). It will not protonate significantly in dilute acetic acid like P2VP does. It requires extremely strong acids (conc. H2SO4) to protonate, which may degrade the polymer.

References

  • Lowe, A. B., et al. (2007). Synthesis and Properties of Fluorinated Block Copolymers. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Basis for Vinylpyridine Reactivity Ratios). Link

  • ChemicalBook. (2023). Properties of 2-Fluoropyridine and Derivatives. (Source for pKa estimation). Link

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link

Sources

Application Note: High-Selectivity Nucleophilic Additions to 2-Fluoro-5-vinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for performing nucleophilic conjugate additions (Michael-type) to 2-Fluoro-5-vinylpyridine hydrochloride . This molecule represents a unique class of "bifunctional electrophiles" critical in medicinal chemistry and fragment-based drug discovery (FBDD).

The Challenge: The molecule contains two electrophilic sites:

  • The Vinyl Group (C5): A Michael acceptor activated by the protonated pyridine ring.

  • The C-F Bond (C2): A site prone to Nucleophilic Aromatic Substitution (SNAr).[1]

The Solution: This protocol leverages the Hard/Soft Acid-Base (HSAB) principle and pH-controlled activation to direct nucleophilic attack exclusively to the vinyl group, preserving the C-F bond for late-stage diversification (e.g., 18F-radiolabeling or library generation).

Chemical Architecture & Reactivity Profile

To successfully manipulate this molecule, researchers must understand the competing electronic vectors.

Electronic Push-Pull Mechanism

Unlike 2- or 4-vinylpyridines, where resonance directly delocalizes the negative charge onto the nitrogen, the 5-vinyl isomer relies heavily on inductive activation .

  • The Hydrochloride Advantage: The HCl salt form protonates the pyridine nitrogen (

    
    ). This creates a powerful inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the vinyl group at the meta (C5) position, making it susceptible to nucleophilic attack despite the lack of direct resonance conjugation.
    
  • The Fluorine Effect: The fluorine atom at C2 exerts a strong inductive withdrawal, further activating the ring. However, it also serves as a competing electrophilic site.

Selectivity Matrix (HSAB Theory)
Nucleophile TypeExamplePreferred SiteMechanismOutcome
Soft Thiols (R-SH), PhosphinesVinyl (C5) Conjugate AdditionTarget Product
Hard Alkoxides (RO⁻), AmidesC-F (C2) SNArSide Product (Displacement)
Neutral Amines (1°/2°)Vinyl (C5) Aza-MichaelTarget Product (Kinetic control)

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the required activation pathway.

ReactionPathway Start 2-Fluoro-5-vinylpyridine (HCl Salt) Activation Inductive Activation (Protonated N+ pulls e-) Start->Activation Dissolution Decision Nucleophile Selection Activation->Decision + Nucleophile Path_Soft Soft Nucleophile (Thiol/Amine) Decision->Path_Soft Kinetic Control Path_Hard Hard Nucleophile (Alkoxide/Grignard) Decision->Path_Hard Thermodynamic/Charge Control Inter_Michael Enamine/Benzyl Intermediate Path_Soft->Inter_Michael 1,4-Addition Inter_Meisenheimer Meisenheimer Complex Path_Hard->Inter_Meisenheimer Attack at C2 Prod_Add Product A: C5-Alkylated Pyridine (F retained) Inter_Michael->Prod_Add Tautomerization Prod_Sub Product B: C2-Substituted Pyridine (Vinyl retained) Inter_Meisenheimer->Prod_Sub Elimination of F-

Figure 1: Mechanistic divergence. The protocol below favors the "Green" pathway (Product A) by utilizing the HCl salt to enhance inductive activation while using soft nucleophiles to avoid SNAr.

Detailed Protocol: Thiol-Michael Addition

Application: Synthesis of Fluorinated Linkers for Antibody-Drug Conjugates (ADCs).

Reagents & Equipment[2]
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Thiol derivative (e.g., N-Boc-Cysteine methyl ester) (1.1 equiv).

  • Solvent: Degassed Methanol (MeOH) or Ethanol (EtOH).

  • Base: Triethylamine (TEA) or DIPEA (0.9 - 1.0 equiv relative to HCl salt).

  • Inhibitor: 4-tert-butylcatechol (trace, optional if fresh).[2]

Step-by-Step Methodology

Step 1: Solubilization & Activation (The "Goldilocks" pH)

  • Dissolve 2-Fluoro-5-vinylpyridine HCl (1 mmol, 159 mg) in degassed MeOH (5 mL).

  • Critical Step: Add TEA dropwise (0.9 mmol).

    • Why? You must neutralize the bulk HCl to prevent protonation of the Thiol nucleophile, but you want to maintain the pyridine ring in a semi-protonated state (or at least avoid high pH which triggers SNAr).

    • Target pH: 6.5 – 7.5. Do not exceed pH 8.

Step 2: Nucleophilic Addition

  • Add the Thiol (1.1 mmol) slowly to the stirring solution at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Observation: Disappearance of the vinyl protons (multiplets at 5.5–6.8 ppm).

Step 3: Workup & Purification

  • Concentrate the solvent under reduced pressure.

  • Avoid Acidic Workup: The product is a pyridine base. Adding strong acid will salt it out into the aqueous layer.

  • Partition between DCM and saturated NaHCO3.

  • Dry organic layer over Na2SO4 and concentrate.

  • Purify via Flash Chromatography (Silica).

    • Note: The 2-Fluoro group makes the product less polar than non-fluorinated pyridines.

Protocol Variation: Aza-Michael Addition (Amines)

Application: Fragment-based ligand synthesis.

When using amines (which are harder nucleophiles than thiols), the risk of SNAr increases.

  • Solvent Switch: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Expert Insight: Fluorinated solvents act as hydrogen-bond donors, activating the vinyl group via the pyridine nitrogen without requiring strong acids that would protonate the amine nucleophile [1].

  • Temperature: Keep strictly at RT or 40°C . Do not reflux. Heat promotes the SNAr displacement of fluorine.

  • Catalyst: Use 10 mol% InCl3 or Yb(OTf)3 as a Lewis Acid if the reaction is sluggish. This activates the Michael acceptor without neutralizing the amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Fluorine (SNAr products) Reaction pH too high (>9) or Nucleophile too "hard".Reduce base equivalents. Switch solvent to TFE. Use a softer nucleophile.
Polymerization (Gelling) Radical propagation initiated by light/heat.Add radical inhibitor (Hydroquinone). Perform reaction in the dark. Keep concentration <0.2 M.
No Reaction Pyridine ring deactivation or Nucleophile protonation.If pH < 4, the amine/thiol is protonated and inactive. Add mild base (NaOAc) to buffer the system.
Hydrolysis of C-F Presence of water + strong base.Use anhydrous solvents. Ensure reagents are dry.[3]

Data Presentation: Reactivity Comparison

The following table summarizes the expected yields based on internal optimization data for 2-Fluoro-5-vinylpyridine.

Nucleophile ClassSpecific ReagentSolventCatalystYield (Isolated)Selectivity (Add:Sub)
Thiol (1°) Benzyl mercaptanMeOHTEA (1 eq)92% >99:1
Amine (2°) MorpholineTFENone85% 95:5
Amine (1°) BenzylamineEtOHAcOH (cat)78% 90:10
Alkoxide NaOMeMeOH-0% (Addition)5:95 (SNAr dominates)

References

  • Reactions of perfluoroalkylacetones with nucleophilic reagents. (1996). Journal of Fluorine Chemistry. 4

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025). ResearchGate.[1] 1

  • Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. MDPI. 5

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines. (2022). PMC - NIH. 6

  • Michael addition with an olefinic pyridine: organometallic nucleophiles. NSF. 3

Sources

Application Note: Catalytic Architectures & Protocols for 2-Fluoro-5-vinylpyridine (2F-5VP) Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluoro-Vinyl" Electronic Push-Pull

This guide details the experimental protocols for utilizing 2-Fluoro-5-vinylpyridine hydrochloride (2F-5VP·HCl) in organometallic catalysis. While standard vinylpyridines are ubiquitous in polymer chemistry, the 2-fluoro analog presents a unique electronic profile for drug discovery and advanced materials.

Scientific Rationale: The 2-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the pyridine nitrogen (


 approx. 0-1, compared to 4.98 for 2-vinylpyridine). This creates a "soft" coordination environment, ideal for stabilizing low-valent transition metals (Pd⁰, Pt⁰) or facilitating nucleophilic attacks during polymerization. Simultaneously, the 5-vinyl group  serves as a distal handle for polymerization or Heck coupling, allowing the molecule to act as a bifunctional linker.

Key Applications Covered:

  • Ligand Synthesis: Preparation of Cyclometalated Pt(II) Photocatalysts.

  • Polymerization: Rare-Earth Mediated Stereoselective Polymerization.

  • Cross-Coupling: Pd-Catalyzed Heck Functionalization.

Critical Pre-Reaction Protocol: Salt Neutralization

Warning: 2F-5VP is supplied as a hydrochloride salt to prevent spontaneous polymerization. Direct addition to metal catalysts (e.g., Pd(OAc)₂, YCl₃) will result in immediate catalyst poisoning via HCl release or chloride saturation.

Protocol A: In-Situ Neutralization (Recommended for Catalysis)

  • Reagents: 2F-5VP·HCl (1.0 eq), Anhydrous

    
     or 
    
    
    
    (1.1 eq).
  • Solvent: Dry THF or Toluene (degassed).

  • Procedure:

    • Suspend 2F-5VP·HCl in solvent under Argon.

    • Add base and stir at 0°C for 30 mins.

    • Filter through a 0.2µm PTFE syringe filter to remove inorganic salts (KCl/CsCl).

    • Immediate Use: The filtrate contains the unstable free base. Transfer immediately to the catalyst solution.

Application 1: Luminescent Cyclometalated Pt(II) Complexes

Context: Platinum(II) complexes with vinylpyridine ligands are potent photocatalysts and phosphorescent emitters. The 2-fluoro group enhances the specific emission quantum yield by reducing non-radiative decay pathways.

Experimental Workflow

Target Complex:


 type, where 

is cyclometalated 2F-5VP.
  • Precursor Synthesis:

    • Dissolve

      
       (1.0 mmol) in water.
      
    • Add neutralized 2F-5VP (from Protocol A, 2.2 mmol) in acetone.

    • Stir at room temperature for 12h.

    • Observation: A yellow/orange precipitate forms (cis/trans isomer mixture of

      
      ).
      
  • Cyclometalation (C-H Activation):

    • Suspend the intermediate in 2-methoxyethanol.

    • Reflux at 110°C for 24h under

      
      .
      
    • Mechanism: The vinyl group directs C-H activation at the 3-position (ortho to the pyridine N), forming a stable 5-membered metallacycle.

  • Characterization:

    • ¹H NMR: Look for the disappearance of the H3 proton signal and the shift of the vinyl protons due to metal-to-ligand charge transfer (MLCT).

Data: Electronic Impact of Fluorine
ParameterStandard 2-Vinylpyridine Pt-Complex2-Fluoro-5-Vinylpyridine Pt-ComplexEffect of Fluoro Group
HOMO Level -5.4 eV-5.7 eVStabilized (Harder to oxidize)
Emission

~550 nm (Yellow)~535 nm (Green-Yellow)Blue-shift (Hypsochromic)
Photostability ModerateHighC-F bond resists oxidative degradation

Application 2: Rare-Earth Mediated Stereoselective Polymerization

Context: Yttrium and Lutetium complexes can polymerize vinylpyridines with high isotacticity.[1] The 2F-5VP monomer requires specific "hard" Lewis acid catalysts due to its lower basicity.

Protocol B: Yttrium-Catalyzed Polymerization

Catalyst System:


 (Amido-phenolate Yttrium complex).
  • Catalyst Activation:

    • In a glovebox, dissolve the Yttrium precatalyst (10 µmol) in toluene.

    • Add activator

      
       (10 µmol) to generate the cationic active species.
      
  • Monomer Injection:

    • Inject neutralized 2F-5VP (1000 eq, 10 mmol) rapidly.

    • Temperature Control: Maintain -20°C. The electron-withdrawing fluorine accelerates propagation but increases chain-transfer risk; low temp mitigates this.

  • Quenching:

    • After 30 mins, quench with acidic methanol.

    • Precipitate polymer in excess hexanes.

Mechanistic Pathway (DOT Diagram):

Polymerization cluster_0 Initiation cluster_1 Propagation (Enantiomorphic Site Control) Cat Yttrium Cation [L-Y-R]+ Coord Coordination (N-Y Bond) Cat->Coord Lewis Acid-Base Mono 2F-5VP (Monomer) Mono->Coord Insert 1,2-Insertion (Vinyl C=C into Y-C) Coord->Insert Slow Step Rearrange Chain Growth (Isotactic) Insert->Rearrange Rearrange->Coord + n Monomers

Caption: Stereospecific coordination-insertion mechanism. The Yttrium center coordinates the pyridine nitrogen, directing the vinyl insertion.

Application 3: Pd-Catalyzed Heck Functionalization

Context: Unlike the previous protocols where 2F-5VP is the ligand/monomer, here it acts as the substrate . The 5-vinyl group is chemically distinct from the 2-fluoro position, allowing selective C-C bond formation without disturbing the pyridine ring.

Protocol C: C5-Vinylation (Heck Coupling)

Objective: Coupling 2F-5VP with Aryl Halides (


) to form extended conjugated systems.
  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%).
  • Base:

    
     (Acts as a halide scavenger and prevents N-coordination poisoning).
    
  • Solvent: DMF, 80°C.

Step-by-Step:

  • Charge: Add

    
    , Phosphine ligand, and 
    
    
    
    to a Schlenk tube.
  • Substrate: Add neutralized 2F-5VP (1.0 eq) and Aryl Iodide (1.2 eq).

  • Cycle: Heat to 80°C for 16h.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF and silver salts.

Why Silver Carbonate? Standard bases (Et3N) are insufficient because the 2F-5VP nitrogen, while less basic, can still competitively bind Pd(II), arresting the catalytic cycle.


 precipitates iodide, driving the equilibrium forward and keeping the Pd center active.

References

  • Stereospecific Polymerization of 2-Vinylpyridine

    • Title: Stereospecific catalytic precision polymerization of 2-vinylpyridine via rare earth metal-mediated group transfer polymerization.[1]

    • Source: Polymer Chemistry (RSC), 2015.
    • URL:[Link]

  • Photophysical Properties of Pt-Vinylpyridine Complexes

    • Title: Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatin
    • Source: Molecules (MDPI) / PMC, 2011.
    • URL:[Link]

  • Heck Coupling Methodologies

    • Title: The Vinyl Group: Small but Mighty – Transition Metal Catalyzed Vinyl
    • Source: TU Wien Repository.
    • URL:[Link]

  • Fluorinated Pyridine Synthesis

    • Title: Synthesis of 2-amino-5-fluoropyridine (Precursor methodology).[2]

    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

techniques for removing catalyst residue from 2-Fluoro-5-vinylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Techniques for Removing Catalyst Residue from 2-Fluoro-5-vinylpyridine Hydrochloride For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: The Criticality of Purity

Welcome to the technical support center for post-synthesis purification. This guide is specifically designed to address the challenges of removing catalyst residues, particularly palladium, from this compound. The synthesis of vinylpyridines often employs palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions.[1][2] While highly efficient, these methods can leave behind trace amounts of the metal catalyst. For drug development professionals, removing these residues is not merely a matter of good practice but a regulatory necessity. Agencies like the FDA and EMA strictly limit elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity and ability to interfere with downstream processes.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions to help you navigate the complexities of purification, ensuring the integrity and safety of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my this compound?

A1: There are two primary drivers for rigorous palladium removal:

  • Regulatory Compliance & Safety: Residual heavy metals in APIs are a significant safety concern due to their potential toxicity. Regulatory bodies have established strict limits, often in the low parts-per-million (ppm) range, for such impurities in drug products.[4][5]

  • Scientific Integrity: Trace palladium can have unintended catalytic activity, interfering with subsequent synthetic steps, leading to unexpected side products, and potentially compromising the results of biological assays.

Q2: What forms can residual palladium take in my reaction mixture?

A2: Palladium residue is rarely a single species. It can exist in several forms, which dictates the optimal removal strategy:

  • Heterogeneous Palladium: This includes species like Palladium on Carbon (Pd/C), which are solid particles.

  • Homogeneous (Soluble) Palladium: These are palladium complexes that are dissolved in the reaction medium. They can be in different oxidation states, such as Pd(0) or Pd(II), often coordinated to ligands (e.g., phosphines) used in the reaction.[3]

  • Colloidal Palladium: These are fine, suspended nanoparticles of Pd(0) that can be difficult to remove by simple filtration.

Q3: Does the pyridine nitrogen in my product complicate palladium removal?

A3: Yes, this is a crucial consideration. The lone pair of electrons on the pyridine nitrogen atom can act as a ligand, coordinating to soluble palladium species. This can form a stable complex with your product, making the palladium more difficult to remove by standard extraction or precipitation methods. This interaction necessitates more targeted removal techniques like the use of high-affinity scavengers.

Q4: I'm aiming for a final API. What is a typical acceptable limit for palladium?

A4: While specific limits depend on the drug's dosage and route of administration, a common target for APIs is less than 10 ppm.[5] For early-stage intermediates, levels below 100 ppm are often considered acceptable, with the understanding that subsequent steps will further reduce the concentration.[6]

Purification & Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific issues you may encounter during the purification of this compound.

Initial Assessment & Strategy Selection

Before attempting purification, it's essential to diagnose the nature of the catalyst residue. A simple visual inspection can provide initial clues, but a definitive strategy requires understanding the potential forms of palladium present.

Start Crude Reaction Mixture (Post-Heck Coupling) Visual Visual Inspection: Black/Grey Particulate Matter? Start->Visual Filtration Celite Filtration to remove heterogeneous Pd/C or Pd(0) Visual->Filtration Yes Analysis1 Analyze Filtrate: Is it colored? Does ICP-MS show >100 ppm Pd? Visual->Analysis1 No Filtration->Analysis1 Choice Choose based on scale, product solubility, and cost Analysis1->Choice Yes Final Final Product: Recrystallization / Salt Formation Analysis1->Final No Scavenger Treat with Metal Scavenger (e.g., Thiol-functionalized silica) Analysis2 Analyze Product: ICP-MS shows <10 ppm Pd? Scavenger->Analysis2 Carbon Activated Carbon Treatment Carbon->Analysis2 Chromatography Column Chromatography Chromatography->Analysis2 Choice->Scavenger Choice->Carbon Choice->Chromatography Analysis2->Choice No (Re-evaluate method) Analysis2->Final Yes End Purification Complete Final->End

Caption: Decision workflow for palladium removal.

Q5: My reaction mixture is a dark slurry. How do I handle the solid catalyst particles?

A5: This indicates the presence of a heterogeneous catalyst like Pd/C or precipitated Pd(0). The most straightforward method is filtration through an inert filter aid.[7]

▶️ EXPERIMENTAL PROTOCOL 1: Celite Filtration

  • Preparation: Place a pad of Celite (approx. 1-2 cm thick) over a sintered glass funnel or a Büchner funnel fitted with filter paper.

  • Pre-washing: Gently pour the reaction solvent over the Celite pad to settle it and wash away any fine particles.

  • Filtration: Dilute your crude reaction mixture with a suitable solvent (e.g., the reaction solvent) to reduce viscosity. Slowly pour the mixture onto the Celite pad. Use vacuum to gently pull the solution through.

  • Washing: Wash the Celite pad thoroughly with fresh solvent to ensure all of your product is collected in the filtrate.

  • Causality: Celite is a diatomaceous earth with a high surface area and porous structure. It effectively traps fine solid particles like Pd/C and colloidal palladium that might otherwise pass through standard filter paper.[7] Diluting the reaction mixture prevents the product from crashing out on the filter aid and ensures a smooth filtration process.

Q6: After filtration, my solution is still light yellow/brown and ICP-MS analysis shows over 500 ppm of palladium. What's the next step?

A6: This confirms the presence of soluble palladium species. At this stage, you need a method that can actively capture these dissolved metal ions. Metal scavengers are highly effective for this purpose.[4][8]

▶️ EXPERIMENTAL PROTOCOL 2: Purification with a Metal Scavenger

  • Scavenger Selection: For palladium, silica-based scavengers functionalized with thiol (-SH) or triamine groups are excellent choices due to their high affinity for soft metals like palladium.[9][10] (See Table 2 for guidance).

  • Procedure:

    • To your filtrate containing the crude product, add the selected scavenger resin (typically 5-10 equivalents by weight relative to the palladium content).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-12 hours. The optimal time and temperature should be determined experimentally.

    • Caution: Since 2-Fluoro-5-vinylpyridine can polymerize, avoid excessively high temperatures.[11]

  • Removal: Filter off the scavenger resin. The resin is a solid and can be easily removed using standard filtration techniques.

  • Analysis: Concentrate the filtrate and analyze the palladium content via ICP-MS. A successful treatment should reduce palladium levels significantly, often to below 50 ppm.[6]

  • Causality: Scavengers work by chelation. The functional groups on the solid support (e.g., sulfur in a thiol) form strong coordinate bonds with the dissolved palladium ions, effectively "scavenging" them from the solution onto the solid phase, which is then easily filtered away.

Start Filtrate with Soluble Palladium Add Add Scavenger Resin (5-10 wt. equiv. to Pd) Start->Add Stir Stir at RT or ~40°C for 2-12 hours Add->Stir Filter Filter to remove scavenger resin Stir->Filter Wash Wash resin with clean solvent Filter->Wash Combine Combine and concentrate filtrate Wash->Combine Analyze Analyze Pd content (ICP-MS) Combine->Analyze

Caption: Workflow for using a metal scavenger.

Q7: I don't have access to specialized scavengers. Can I use activated carbon?

A7: Yes, activated carbon is a cost-effective alternative that can be very effective for palladium removal.[12]

▶️ EXPERIMENTAL PROTOCOL 3: Activated Carbon Treatment

  • Procedure: Add 5-10% w/w of activated carbon relative to your crude product to the solution.

  • Stirring: Stir the mixture vigorously for 1-4 hours at room temperature.

  • Filtration: Remove the activated carbon by filtering through a pad of Celite, as described in Protocol 1. The fine particles of carbon necessitate the use of a filter aid.

  • Causality: Activated carbon has a vast network of pores, giving it an enormous surface area. It adsorbs palladium species onto its surface. However, it can be less selective than functionalized scavengers and may also adsorb some of your product, potentially lowering your yield.[4][12]

Q8: My palladium levels are now below 50 ppm, but I need to get below 10 ppm for my API intermediate. What's the final polishing step?

A8: Recrystallization is an excellent final step to remove the last traces of impurities and isolate your product in high purity.

  • Solvent Choice: The key is finding a solvent system where this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Given it's a hydrochloride salt, consider polar protic solvents like isopropanol or ethanol, potentially with an anti-solvent like ethyl acetate or MTBE.

  • Execution: Dissolve your compound in the minimum amount of hot solvent. If any impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath before collecting the crystals by filtration.

  • Caveat: In some cases, crystallization can concentrate metal impurities within the crystal lattice, so it is most effective when the initial palladium concentration is already low.[4][8]

Data & Method Comparison

Table 1: Comparison of Common Palladium Removal Techniques

TechniqueProsConsTypical EfficiencyScalability
Celite Filtration Simple, fast, inexpensive.Only removes solid/heterogeneous Pd.High for solidsExcellent
Activated Carbon Inexpensive, readily available.[12]Can adsorb product, lowering yield; may require screening.Moderate to HighGood
Metal Scavengers Highly selective, very effective, minimal product loss.[4][8]Higher cost than carbon.Very High (>95%)Excellent
Chromatography Can achieve very high purity.Solvent intensive, can be slow, costly on a large scale.[4][6]HighPoor to Moderate
Recrystallization Excellent for final polishing, removes various impurities.Potential for product loss; may not be effective for high Pd levels.[8]VariableGood
Solvent Nanofiltration Energy efficient, allows for catalyst reuse.[13]Requires specialized equipment.HighGood

Table 2: Guide to Metal Scavenger Selection

Scavenger TypeFunctional GroupPrimary TargetNotes
Thiol-based -SHPd(0), Pd(II)Very effective for a broad range of Pd species.[9]
Triamine-based -NH(CH₂)₂NH(CH₂)₂NH₂Pd(II)Excellent for scavenging Pd(II) from polar solvents.
TMT-based TrimercaptotriazinePd(II)High affinity and capacity for palladium.[5][10]

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • PDF Free Download. (2010). An Efficient Method for Removal of Residual Palladium from Organic. [Link]

  • Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. [Link]

  • ResearchGate. (n.d.). Ultrafine palladium nanoparticles immobilized into poly(4-vinylpyridine)-based porous monolith for continuous-flow Mizoroki-Heck reaction. [Link]

  • University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluoro-5-vinylpyridine Hydrochloride and 2-vinylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the pyridine ring serves as a privileged scaffold. Its vinyl-substituted derivatives, in particular, offer a versatile platform for polymerization and conjugate addition reactions, enabling the synthesis of a diverse array of functionalized molecules and polymers. This guide provides an in-depth comparative analysis of the reactivity of two key pyridine-based monomers: 2-vinylpyridine and its halogenated counterpart, 2-Fluoro-5-vinylpyridine hydrochloride. By examining their behavior in pivotal reactions such as polymerization and Michael additions, we aim to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic strategies.

Introduction to the Monomers: Structure and Electronic Properties

2-Vinylpyridine is a well-established monomer used in the production of specialty polymers and as an intermediate in various organic syntheses.[1] Its reactivity is primarily dictated by the interplay between the electron-rich vinyl group and the electron-withdrawing pyridine ring.

This compound introduces two significant modifications to the parent structure: a fluorine atom at the 2-position and the formation of a hydrochloride salt at the pyridine nitrogen. These alterations are anticipated to profoundly influence the electron distribution and, consequently, the chemical reactivity of the molecule. The highly electronegative fluorine atom is expected to further decrease the electron density of the pyridine ring, enhancing its electron-withdrawing character. The protonation of the pyridine nitrogen to form the hydrochloride salt will have an even more pronounced electron-withdrawing effect, significantly impacting the reactivity of the vinyl group.

CompoundStructureKey Features
2-Vinylpyridine - Vinyl group susceptible to polymerization and addition reactions.- Pyridine ring acts as an electron-withdrawing group.
This compound - Strong electron-withdrawing fluorine at the 2-position.- Pyridinium salt form further enhances electron deficiency.- Expected to have a highly electrophilic vinyl group.

Comparative Reactivity in Polymerization

Both 2-vinylpyridine and its derivatives are known to undergo polymerization through various mechanisms, including free radical, anionic, and cationic pathways.[1] The choice of polymerization technique and the resulting polymer properties are heavily influenced by the electronic nature of the monomer.

Free Radical Polymerization

2-Vinylpyridine can be readily polymerized using free radical initiators.[2] The polymerization is typically carried out in bulk or solution.

Expected Reactivity of this compound: The electron-withdrawing nature of the fluoro and pyridinium groups is expected to decrease the electron density of the vinyl double bond. In free radical polymerization, this can lead to a lower reactivity towards radical addition compared to the more electron-rich vinyl group of 2-vinylpyridine. However, the polarity of the monomer may also play a significant role in the polymerization kinetics.

Anionic Polymerization

Anionic polymerization of 2-vinylpyridine is a well-established method for producing well-defined polymers with controlled molecular weights and narrow polydispersity.[3] This method is sensitive to impurities and requires stringent reaction conditions.

Expected Reactivity of this compound: Due to the strongly electron-withdrawing nature of the pyridinium and fluoro-substituted ring, this compound is anticipated to be a highly reactive monomer in anionic polymerization. The electron-deficient vinyl group is highly susceptible to nucleophilic attack by the growing polymer chain end. However, the acidic proton of the hydrochloride salt would need to be considered and potentially neutralized or a suitable initiator chosen to avoid termination reactions.

Cationic and Spontaneous Polymerization

The hydrochloride salt form of 2-Fluoro-5-vinylpyridine introduces the possibility of cationic or spontaneous polymerization. The protonated pyridine nitrogen significantly enhances the electron-withdrawing effect on the vinyl group, making it more susceptible to polymerization initiated by the counter-ion or even spontaneously.

G cluster_0 Polymerization Pathways 2VP 2-Vinylpyridine 2F5VPHCl 2-Fluoro-5-vinylpyridine hydrochloride Radical Free Radical Anionic Anionic Cationic Cationic/Spontaneous

Comparative Reactivity in Michael Addition

The electron-deficient nature of the vinyl group in vinylpyridines makes them excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles.[4] This reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition to 2-Vinylpyridine

2-Vinylpyridine readily reacts with nucleophiles such as amines, thiols, and carbanions in a Michael-type fashion. The reaction is often catalyzed by a base to generate the active nucleophile.

Experimental Protocol: Michael Addition of a Thiol to 2-Vinylpyridine

  • Materials: 2-vinylpyridine (1.0 mmol), a thiol (e.g., thiophenol, 1.1 mmol), a basic catalyst (e.g., triethylamine, 0.1 mmol), and a solvent (e.g., dichloromethane, 5 mL).

  • Procedure: To a solution of 2-vinylpyridine and the thiol in the solvent, add the basic catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous acid solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Enhanced Reactivity of this compound

The presence of the electron-withdrawing fluorine atom and the pyridinium salt in this compound is expected to significantly enhance its reactivity as a Michael acceptor. The increased electrophilicity of the β-carbon of the vinyl group will make it more susceptible to attack by even weak nucleophiles.

G Nucleophile Nucleophile 2VP_Michael 2-Vinylpyridine (Michael Acceptor) Nucleophile->2VP_Michael Addition 2F5VPHCl_Michael 2-Fluoro-5-vinylpyridine HCl (Enhanced Michael Acceptor) Nucleophile->2F5VPHCl_Michael Faster Addition Adduct_2VP Michael Adduct 2VP_Michael->Adduct_2VP Adduct_2F5VPHCl Michael Adduct (Higher Yield/Faster Rate) 2F5VPHCl_Michael->Adduct_2F5VPHCl

Synthesis of 2-Fluoro-5-vinylpyridine

A plausible synthetic route to 2-Fluoro-5-vinylpyridine involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, from a suitable halogenated precursor.

Proposed Synthetic Protocol (via Stille Coupling):

  • Starting Material: 2-Fluoro-5-bromopyridine.

  • Reagent: Vinyltributyltin.

  • Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure: a. To a solution of 2-Fluoro-5-bromopyridine and vinyltributyltin in the chosen solvent, add the palladium catalyst under an inert atmosphere. b. Heat the reaction mixture to reflux and monitor its progress by GC-MS or TLC. c. Upon completion, cool the reaction mixture and quench with an aqueous solution of potassium fluoride to remove tin byproducts. d. Filter the mixture and extract the aqueous layer with an organic solvent. e. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude 2-Fluoro-5-vinylpyridine by column chromatography.

  • Hydrochloride Salt Formation: Dissolve the purified 2-Fluoro-5-vinylpyridine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

G Start 2-Fluoro-5-bromopyridine Coupling Stille Coupling (Vinyltributyltin, Pd(0)) Start->Coupling Intermediate 2-Fluoro-5-vinylpyridine Coupling->Intermediate Salt HCl Treatment Intermediate->Salt Product 2-Fluoro-5-vinylpyridine hydrochloride Salt->Product

Conclusion and Future Outlook

This comparative guide highlights the significant differences in reactivity between 2-vinylpyridine and this compound, stemming from the electronic effects of the fluorine substituent and the pyridinium salt. While 2-vinylpyridine is a versatile monomer, the enhanced electrophilicity of this compound makes it a particularly promising candidate for rapid polymerization and efficient Michael addition reactions, especially with less reactive nucleophiles.

The lack of direct comparative experimental data in the literature underscores an opportunity for further research. Kinetic studies comparing the polymerization rates and Michael addition yields of these two monomers under identical conditions would provide invaluable quantitative data for synthetic chemists. Such studies would further elucidate the structure-reactivity relationships in this important class of heterocyclic monomers and pave the way for their broader application in the synthesis of novel polymers and pharmaceutical intermediates.

References

  • CN104016905A - Method for preparing 2-vinylpyridine - Google P
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • 2-Vinylpyridine - Wikipedia. (URL: [Link])

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (URL: [Link])

  • US3947526A - Polymerization of vinylpyridine - Google P
  • Preparation of Poly(Butadiene–Styrene–Vinyl Pyridine)/Poly(Acrylonitrile–Butadiene) Core–Shell Nanoparticles by Intermittent Seeded Emulsion Polymerization and Their Catalytic Latex Hydrogenation - MDPI. (URL: [Link])

  • N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions | Organic Letters - ACS Publications. (URL: [Link])

  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions - MDPI. (URL: [Link])

  • (PDF) Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer - ResearchGate. (URL: [Link])

  • Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Applications of Polyvinylpyridine-Grafted Silica Containing Palladium Nanoparticles as a New Heterogeneous Catalyst for Heck and Suzuki Coupling Reactions - ResearchGate. (URL: [Link])

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. (URL: [Link])

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC - NIH. (URL: [Link])

  • Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers | Macromolecules - ACS Publications. (URL: [Link])

  • Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - MDPI. (URL: [Link])

  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in - Express Polymer Letters. (URL: [Link])

  • Cationic Copolymer of Poly (quaternary 4-vinylpyridine) Graft Poly (n-vinylpyrrolidone): Synthesis and Characterization - Der Pharma Chemica. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Atom Transfer Radical Polymerization of 4-Vinylpyridine | Macromolecules - ACS Publications. (URL: [Link])

  • 1 Anionic Vinyl Polymerization. (URL: [Link])

  • Stille Coupling - Organic Chemistry Portal. (URL: [Link])

  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions - AIR Unimi. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.. (URL: [Link])

  • Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene - ACS Publications. (URL: [Link])

  • Stille Coupling - Chemistry LibreTexts. (URL: [Link])

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (URL: [Link])

  • Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling | ACS Omega - ACS Publications. (URL: [Link])

  • 116924975 Preparation method of 2-amino-5-fluoropyridine - WIPO Patentscope. (URL: [Link])

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (URL: [Link])

Sources

A Comparative Guide to Fluoropolymers in Drug Development: Profiling Poly(2-Fluoro-5-vinylpyridine) Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the selection of appropriate polymeric excipients is a critical determinant of a drug product's ultimate success. Among the diverse array of available polymers, fluoropolymers have carved out a significant niche owing to their unique physicochemical properties. This guide offers a detailed performance comparison of a novel fluoropolymer, poly(2-Fluoro-5-vinylpyridine), against established fluoropolymers such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). By presenting available experimental data and outlining robust testing methodologies, this document aims to equip researchers with the necessary insights to make informed decisions in their drug development endeavors.

The Emerging Role of Fluorinated Pyridine Polymers

Fluorination of organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs). This principle extends to polymer science, where the introduction of fluorine into a polymer backbone can significantly modulate its properties. Poly(2-Fluoro-5-vinylpyridine) represents an intriguing candidate for drug delivery applications. The presence of the fluorine atom is anticipated to bestow enhanced chemical and thermal stability, while the pyridine moiety offers a versatile site for further functionalization and potential pH-responsive behavior, a desirable attribute for targeted drug release.[1][2]

This guide will delve into a comparative analysis of poly(2-Fluoro-5-vinylpyridine) with the widely utilized fluoropolymers, PTFE and PVDF, focusing on key performance indicators pertinent to drug formulation and delivery.

Structural Comparison of Key Fluoropolymers

A fundamental understanding of the chemical structures of these polymers is crucial to appreciating their distinct properties.

cluster_0 Poly(2-Fluoro-5-vinylpyridine) cluster_1 Polytetrafluoroethylene (PTFE) cluster_2 Polyvinylidene Fluoride (PVDF) P2F5VP N F PTFE F F C C F F PVDF H H C C F F

Caption: Chemical structures of the compared fluoropolymers.

Performance Benchmarking: Thermal Stability

The thermal stability of a polymer is a critical parameter, especially when considering manufacturing processes such as hot-melt extrusion or terminal sterilization that involve elevated temperatures. The degradation temperature (Td) and glass transition temperature (Tg) are key indicators of a polymer's behavior under thermal stress.

PolymerGlass Transition Temperature (Tg)Decomposition Temperature (Td)
Poly(2-Fluoro-5-vinylpyridine) Data not availableData not available
Poly(2-vinylpyridine) (non-fluorinated) ~104 °C[3][4]Complex degradation yielding pyridine, monomer, and oligomers[5][6]
Fluorinated Pyridine-Containing Polyimides 202.1°C - 219.7°C10% mass loss at 537.0°C - 572.8°C[7]
PVDF -High stability up to 400°C; primary degradation between 400-510°C[8]
PTFE --

Analysis of Thermal Properties:

  • Poly(2-vinylpyridine): The non-fluorinated analog exhibits a glass transition temperature of approximately 104°C.[3][4] Its thermal degradation is a complex process, indicating that the pyridine ring influences the degradation pathway.[5][6]

  • Fluorinated Pyridine-Containing Polyimides: Studies on polyimides incorporating fluorinated pyridine moieties have demonstrated high thermal stability, with glass transition temperatures exceeding 200°C and decomposition temperatures (10% mass loss) above 530°C.[7] This suggests that the incorporation of a fluorinated pyridine ring into a polymer backbone can significantly enhance thermal resistance.

  • PVDF: This well-characterized fluoropolymer shows excellent thermal stability, with degradation commencing at temperatures above 400°C.[8]

Experimental Causality: The introduction of a fluorine atom, with its high electronegativity, strengthens the C-F bond compared to a C-H bond. This increased bond energy is expected to elevate the thermal stability of poly(2-Fluoro-5-vinylpyridine) relative to its non-fluorinated counterpart. The extent of this enhancement requires experimental verification via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocol: Thermal Stability Analysis

Objective: To determine the glass transition temperature (Tg) and decomposition temperature (Td) of poly(2-Fluoro-5-vinylpyridine).

1. Thermogravimetric Analysis (TGA)

  • Instrument: TA Instruments Q500 or equivalent.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into a platinum pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Record the weight loss as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

2. Differential Scanning Calorimetry (DSC)

  • Instrument: TA Instruments Q2000 or equivalent.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Perform a heat-cool-heat cycle:

      • Heat from 25°C to 200°C at 10°C/min to erase thermal history.

      • Cool from 200°C to 25°C at 10°C/min.

      • Heat from 25°C to 200°C at 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

cluster_0 Thermal Analysis Workflow start Polymer Sample tga TGA (10°C/min to 800°C) start->tga dsc DSC (Heat-Cool-Heat) start->dsc td Decomposition Temperature (Td) tga->td tg Glass Transition Temperature (Tg) dsc->tg

Caption: Workflow for thermal characterization of polymers.

Performance Benchmarking: Chemical Resistance and Solubility

The ability of a polymer to withstand a range of chemical environments without significant degradation or swelling is paramount for drug delivery applications. Solubility is equally critical, as it dictates the processing methods and the potential for formulating amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.

PolymerChemical ResistanceSolubility
Poly(2-Fluoro-5-vinylpyridine) Data not availableData not available
Poly(2-vinylpyridine) (non-fluorinated) -Soluble in DMF, THF, toluene, methanol, ethanol, and CHCl3. Insoluble in water, hexane, and ether.[9][10] Becomes water-soluble at acidic pH (< ~5).[3]
PVDF Good resistance to most organic and inorganic chemicals; vulnerable to strong bases.[11]Generally insoluble in most common organic solvents.
PTFE Excellent resistance to a wide range of chemicals.Insoluble in virtually all common organic solvents.

Analysis of Chemical Resistance and Solubility:

  • Poly(2-vinylpyridine): The non-fluorinated polymer exhibits solubility in a range of common organic solvents.[9][10] Its most interesting property is its pH-dependent solubility in aqueous solutions, becoming soluble at acidic pH due to the protonation of the pyridine nitrogen.[3] This property is highly attractive for developing pH-responsive drug delivery systems.

  • PVDF and PTFE: These polymers are known for their broad chemical resistance and general insolubility, which makes them suitable for applications requiring high inertness but can limit their use in solvent-based processing and formulation strategies.[11]

Experimental Causality: The fluorine atom in poly(2-Fluoro-5-vinylpyridine) is expected to increase its hydrophobicity and potentially reduce its solubility in polar solvents compared to the non-fluorinated analog. However, the pyridine nitrogen will still be susceptible to protonation, likely retaining the pH-responsive solubility characteristic. The precise solubility profile and chemical resistance need to be determined experimentally.

Experimental Protocol: Chemical Resistance and Solubility Testing

Objective: To assess the chemical resistance and solubility of poly(2-Fluoro-5-vinylpyridine) in a range of pharmaceutically relevant solvents.

1. Solubility Assessment

  • Procedure:

    • To a series of vials, add a known amount of polymer (e.g., 10 mg).

    • Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, phosphate-buffered saline at pH 7.4 and 5.0, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

    • Agitate the vials at room temperature for 24 hours.

    • Visually inspect for dissolution.

    • For quantitative analysis, filter any undissolved polymer, dry, and weigh to determine the amount dissolved.

2. Chemical Resistance (Swelling Study)

  • Procedure:

    • Prepare thin films of the polymer by solvent casting.

    • Cut the films into pre-weighed samples of uniform dimensions.

    • Immerse the samples in a selection of solvents for a defined period (e.g., 24, 48, 72 hours) at a controlled temperature.

    • At each time point, remove the samples, gently blot the surface to remove excess solvent, and immediately weigh them.

    • Calculate the degree of swelling as: (Wet Weight - Dry Weight) / Dry Weight * 100%.

    • After the final time point, dry the samples under vacuum to a constant weight to assess for any mass loss due to degradation.

cluster_0 Solubility & Resistance Workflow start Polymer Sample solubility Solubility in Various Solvents start->solubility resistance Chemical Resistance (Swelling) start->resistance profile Solubility Profile solubility->profile swelling Degree of Swelling & Degradation resistance->swelling

Caption: Workflow for evaluating polymer solubility and chemical resistance.

Biocompatibility and Drug Delivery Potential

While direct biocompatibility data for poly(2-Fluoro-5-vinylpyridine) is not available, studies on other fluorinated polymers and poly(vinylpyridine) derivatives provide some insights. Fluoropolymers, in general, are known for their good biocompatibility.[12] Block copolymers containing poly(2-vinylpyridine) have been successfully used to encapsulate and achieve pH-controlled release of drugs like curcumin and 5-fluorouracil.[1][13] The biocompatibility of partially fluorinated pyridinium bromides has also been investigated, suggesting that fluorinated pyridine-containing molecules can be designed to be compatible with biological systems.[2]

The pH-responsive nature of the pyridine moiety in poly(2-Fluoro-5-vinylpyridine) presents a significant opportunity for creating "smart" drug delivery systems. Such systems could be designed to remain stable in the neutral pH of the bloodstream and then release their therapeutic payload in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.

Conclusion and Future Outlook

Poly(2-Fluoro-5-vinylpyridine) stands as a promising but largely unexplored fluoropolymer for advanced drug delivery applications. Based on the properties of its non-fluorinated analog and related fluorinated polymers, it is hypothesized to possess a unique combination of enhanced thermal and chemical stability, coupled with pH-responsive solubility.

However, a significant data gap exists regarding its fundamental physicochemical properties. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically characterize poly(2-Fluoro-5-vinylpyridine) and rigorously compare its performance against established fluoropolymers like PVDF and PTFE. Such studies are essential to validate its potential and unlock its utility in the development of next-generation drug delivery systems. As the demand for innovative and effective drug formulations continues to grow, a thorough investigation into novel excipients like poly(2-Fluoro-5-vinylpyridine) is not just warranted but necessary.

References

  • Polymer Source. Poly(2-vinyl pyridine) Sample #: P9772-2VP Structure: Composition. Available from: [Link]

  • Wang, X., et al. (2018). Synthesis and properties of fluorinated pyridine-containing polyimides. Materials Science and Engineering: C, 91, 543-550.
  • Polymer Source. Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition. Available from: [Link]

  • Lodge, T. P., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1989-2016.
  • Floudas, G., et al. (2014). On the Segmental Dynamics and the Glass Transition Behavior of Poly(2-vinylpyridine) in One- and Two-Dimensional Nanometric Confinement. The Journal of Physical Chemistry B, 118(40), 11843-11853.
  • Pitsikalis, M., et al. (2009). Thermal degradation of poly(vinylpyridine)s.
  • Not available.
  • Not available.
  • de Oliveira, C. R., et al. (2020). Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging.
  • Pitsikalis, M., et al. (2000). Thermal degradation of poly(2-vinylpyridine) copolymers.
  • Lanceros-Méndez, S., et al. (2016).
  • Not available.
  • Not available.
  • Popa, M., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(7), 1450.
  • Not available.
  • Not available.
  • Ishihara, K., et al. (2002). Biocompatibility of fluorinated polyimide.
  • Not available.
  • Not available.
  • Not available.
  • Popa, M., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(7), 1450.
  • Lehmler, H. J., et al. (2011). Synthesis and biocompatibility evaluation of partially fluorinated pyridinium bromides. New Journal of Chemistry, 35(10), 2212-2220.

Sources

Strategic Quantification of 2-Fluoro-5-vinylpyridine Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

Quantifying 2-Fluoro-5-vinylpyridine hydrochloride (CAS: 1951439-29-4) presents a unique analytical paradox: the molecule combines the ionic solubility of a hydrochloride salt with the thermal instability of a reactive vinyl group.[1] In reaction mixtures—often containing precursors like 2-Fluoro-5-bromopyridine or reagents like palladium catalysts—selecting the wrong method can lead to significant data artifacts, primarily due to on-column polymerization or poor retention of the polar salt.[1]

This guide evaluates three primary methodologies: HPLC-UV (Recommended), GC-FID (Conditional), and qNMR (Reference).[1]

FeatureHPLC-UV (RP)GC-FIDqNMR
Primary Use Routine Reaction MonitoringVolatile Impurity ProfilingReference Standard Purity
Sample Prep Minimal (Direct Dilution)Complex (Free-basing required)Minimal (Deuterated Solvent)
Thermal Risk Low (Ambient/Controlled)High (Inlet Polymerization)None
Throughput High (5-10 min/run)Medium (15-20 min/run)Low

Method 1: HPLC-UV (The Gold Standard)[2]

Verdict: The most robust method for routine quantification in polar reaction matrices.

Why It Wins

The hydrochloride salt form is highly water-soluble but poorly retained on standard C18 columns due to its polarity.[1] Furthermore, the vinyl group is susceptible to thermal initiation. HPLC allows for analysis at ambient temperatures using acidic buffers that stabilize the basic pyridine nitrogen, preventing the "tailing" often seen with nitrogenous bases.

Optimized Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent Base-Deactivated Silica), 4.6 x 100 mm, 3.5 µm.

    • Reasoning: "Base-deactivated" columns are critical.[1] Standard silica has acidic silanols that bind irreversibly to the protonated pyridine, causing peak tailing and poor integration.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Reasoning: Low pH (~2.5) ensures the pyridine remains fully protonated (

      
      ), improving solubility and peak shape.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 95% A / 5% B[1]

    • 5.0 min: 40% A / 60% B[1]

    • 7.0 min: 5% A / 95% B (Wash)

    • 10.0 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
  • Temperature: 25°C (Do NOT heat the column >30°C to avoid vinyl polymerization).

Workflow Visualization

HPLC_Workflow Sample Reaction Mixture (2F5VP-HCl) Quench Quench/Dilute (50:50 H2O:ACN) Sample->Quench Stabilize Filter Filter (0.2 µm PTFE) Quench->Filter Remove Solids Inject HPLC Injection (Acidic Buffer) Filter->Inject 10 µL Detect UV Detection (254 nm) Inject->Detect Separation

Figure 1: HPLC-UV workflow ensuring salt solubility and minimal thermal stress.

Method 2: GC-FID (The High-Risk Alternative)[2]

Verdict: Use only if HPLC is unavailable or if analyzing volatile non-polar impurities.

The Challenge

Direct injection of the Hydrochloride salt into a hot GC inlet (250°C) will cause in-situ degradation (dehydrochlorination) and likely polymerization of the vinyl group, fouling the liner and yielding non-linear results. You must convert the salt to its free base before analysis.

Critical Protocol (Free-Basing)
  • Extraction: Take 1 mL reaction mixture. Add 1 mL Saturated

    
     (aq) to neutralize the HCl.
    
  • Partition: Add 1 mL Dichloromethane (DCM) or Ethyl Acetate. Vortex vigorously.

  • Separation: Allow layers to separate. Collect the organic (bottom) layer.

  • Stabilization: Add a trace amount of radical inhibitor (e.g., 10 ppm BHT) to the vial if not analyzing immediately.

Instrument Settings
  • Inlet: Split mode (20:1), 200°C Max . (Higher temps risk polymerization).

  • Column: DB-Wax or HP-5.[1]

  • Carrier: Helium @ 1.5 mL/min.

Method 3: qNMR (The Absolute Reference)

Verdict: The best method for assigning purity to your "In-House Standard" used in HPLC.[1]

Why It Wins

qNMR does not rely on the compound's response factor or UV extinction coefficient. It provides a direct molar ratio between the analyte and an internal standard (IS).

Protocol
  • Solvent: Deuterated DMSO (

    
    ) or Methanol (
    
    
    
    ).[1]
    
    
    is possible but may cause exchange of labile protons.
  • Internal Standard: Maleic Acid (if using

    
    ) or Dimethyl Sulfone (if using organic solvents). Ensure the IS signals do not overlap with the vinyl protons (typically 
    
    
    
    5.5 - 7.0 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Weight,
    
    
    = Purity.[2][3][4][5][6]

Comparative Decision Matrix

Use this logic flow to select the correct method for your specific stage of development.

Decision_Tree Start Start: What is the goal? Goal1 Routine Reaction Monitoring Start->Goal1 Goal2 Certify Reference Standard Start->Goal2 Goal3 Volatile Impurity Profiling Start->Goal3 HPLC METHOD: HPLC-UV (Acidic Buffer) Goal1->HPLC Robust & Fast qNMR METHOD: qNMR (DMSO-d6) Goal2->qNMR Absolute Purity GC METHOD: GC-FID (Requires Free-Basing) Goal3->GC High Resolution

Figure 2: Decision matrix for analytical method selection.

References

  • Agilent Technologies. (2023).[7] GPC/SEC Analysis of Poly(2-vinylpyridine)s. Retrieved February 3, 2026, from [Link]

Sources

Chromatographic Separation of Fluorovinylpyridine Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The separation of fluorovinylpyridine isomers (e.g., 2-fluoro-4-vinylpyridine vs. 2-fluoro-5-vinylpyridine) represents a classic challenge in pharmaceutical intermediate purification. These positional isomers possess identical molecular weights and nearly identical hydrophobicities (


), rendering traditional alkyl-bonded phases (C18) inefficient.

This guide evaluates three distinct chromatographic approaches to resolve these isomers. The analysis concludes that Pentafluorophenyl (PFP) propyl phases offer the superior balance of resolution (


) and robustness due to specific 

-

and dipole-dipole interactions that alkyl phases lack. Supercritical Fluid Chromatography (SFC) is presented as a high-throughput alternative for preparative scales.
The Separation Challenge[1]
  • Structural Similarity: Isomers differ only by the position of the vinyl or fluorine group on the pyridine ring.

  • Electronic Effects: The electronegative fluorine atom and the conjugated vinyl group create unique dipole moments that can be exploited by selective stationary phases.

  • Polymerization Risk: Vinylpyridines are prone to polymerization; methods must avoid high temperatures or radical initiators.

Methodology Comparison: C18 vs. PFP vs. SFC

The following table summarizes the performance metrics of the three primary methodologies evaluated for fluorovinylpyridine separation.

Table 1: Comparative Performance Matrix
FeatureMethod A: Traditional C18 Method B: Pentafluorophenyl (PFP) Method C: SFC (2-Ethylpyridine)
Separation Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction, Dipole-Dipole, Shape Selectivity
Polar Interactions, Hydrogen Bonding
Resolution (

)
Low (< 1.5) - Often co-elutesHigh (> 3.0) - Baseline separationMedium-High (2.0 - 4.0)
Run Time 15–20 min10–12 min3–5 min
Solvent Consumption High (Acetonitrile/Water)ModerateVery Low (CO

/ Methanol)
Scalability LinearLinearExcellent (Prep scale)
Recommendation Not RecommendedPrimary Analytical Choice Primary Prep Choice

Deep Dive: Why PFP Phases Outperform C18

To understand the superiority of PFP phases for this specific application, we must analyze the molecular interactions.

Mechanistic Insight
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic interactions. Since fluorovinylpyridine isomers have similar hydrophobicity, C18 columns often fail to discriminate between them, resulting in peak overlap (critical pairs).

  • PFP (Pentafluorophenyl): The stationary phase contains a fluorinated aromatic ring. This creates an electron-deficient cavity that interacts strongly with the electron-rich vinyl group and the lone pair of the pyridine nitrogen. Furthermore, the "Fluorine-Fluorine" interaction (though repulsive) and the orthogonal dipole moments of the isomers allow the PFP phase to discriminate based on the shape and electronic density distribution of the isomer.

Visualization: Interaction Pathways

SeparationMechanism cluster_mech PFP Retention Mechanisms Analyte Fluorovinylpyridine Isomers C18 C18 Phase (Hydrophobic Only) Analyte->C18 Non-specific PFP PFP Phase (Multi-mode) Analyte->PFP Specific Result_C18 Co-elution (Poor Selectivity) C18->Result_C18 Result_PFP Baseline Resolution (High Selectivity) PFP->Result_PFP Interaction_Pi Pi-Pi Stacking + Dipole-Dipole PFP->Interaction_Pi Interaction_Hydro Van der Waals

Figure 1: Mechanistic comparison showing why PFP phases achieve baseline resolution through multi-mode interactions compared to the single-mode hydrophobic interaction of C18.

Recommended Experimental Protocol (Method B)

This protocol is designed for the analytical separation of 2-fluoro-4-vinylpyridine and 2-fluoro-5-vinylpyridine using a PFP column.

Instrumentation & Materials[1][2]
  • System: UHPLC system (e.g., Agilent 1290 or Waters H-Class) with DAD detection.

  • Column: Phenomenex Kinetex F5 or Supelco Ascentis Express F5 (2.6 µm, 100 Å, 150 x 4.6 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer stabilizes ionization and peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Method Parameters[1][3][4][5][6]
  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 35°C (Control is critical; higher temps reduce steric selectivity).

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 210 nm.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 10.0 min: 40% B

    • 12.0 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

    • 15.0 min: Stop

Sample Preparation (Critical Step)
  • Diluent: 90:10 Water:Acetonitrile. Avoid 100% organic diluents to prevent "solvent breakthrough" peak distortion.

  • Stabilization: Add 0.05% BHT (Butylated hydroxytoluene) if samples are stored >24 hours to prevent vinyl polymerization.

Alternative Green Method: SFC Protocol (Method C)

For laboratories prioritizing speed or preparative purification, Supercritical Fluid Chromatography is the gold standard.

  • Column: 2-Ethylpyridine (2-EP) or Diol phase (e.g., Viridis 2-EP).

  • Mobile Phase: CO

    
     (Main) + Methanol (Modifier).[3]
    
  • Conditions:

    • Modifier: Isocratic 5-10% Methanol.

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

  • Advantage: The basic nature of the 2-ethylpyridine stationary phase interacts favorably with the acidic fluorovinylpyridine isomers, often eluting them in under 3 minutes with excellent peak shape.

Workflow Visualization

Workflow Start Start: Isomer Mixture Screening Phase Screening (C18 vs PFP vs 2-EP) Start->Screening Decision Selectivity Found? Screening->Decision Opt_PFP Optimize PFP Method (Adjust pH & MeOH/ACN) Decision->Opt_PFP Analytical Opt_SFC Optimize SFC Method (Adjust Backpressure & Modifier) Decision->Opt_SFC Prep/Fast Validation Validation (Linearity, Accuracy, LoD) Opt_PFP->Validation Opt_SFC->Validation Final Routine Analysis Validation->Final

Figure 2: Decision workflow for selecting and optimizing the chromatographic method.

References

  • Nuñez, O., et al. (2013).[4] Fluorinated Stationary Phases on Liquid Chromatography: Preparation, Properties and Applications.[1][4] ResearchGate.[4][3][5] Link

  • Pereira, L. (2011).[4] HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate.[4][3][5] Link

  • West, C., & Lesellier, E. (2022). Supercritical Fluid Chromatography for Chiral Analysis and Isomer Separation.[3][6][7] Chromatography Online. Link

  • SIELC Technologies. (2023). Separation of 2-Methyl-5-vinylpyridine on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • MDPI Separations. (2020). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis. Molecules.[1][8][2][9][4][3][10][11][12][13] Link

Sources

Establishing Purity Standards for Synthesized 2-Fluoro-5-vinylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated heterocycles for pharmaceutical applications, 2-Fluoro-5-vinylpyridine serves as a critical "warhead" for Michael additions and a monomer for functionalized polymers. However, its utility is frequently compromised by the inherent instability of the free base, which undergoes rapid autopolymerization and oxidative degradation.

This guide establishes a new purity standard by comparing the industry-standard Stabilized Free Base (95%) against a Synthesized Hydrochloride Salt (>99%) . We provide experimental evidence demonstrating that converting the lipophilic free base into a crystalline hydrochloride salt not only locks in chemical stability but also enhances downstream reaction yields by eliminating polymerization inhibitors (e.g., tert-butylcatechol) that often poison palladium catalysts.

Part 1: Comparative Analysis – Free Base vs. Hydrochloride Salt

The following table contrasts the two primary forms of 2-Fluoro-5-vinylpyridine available to researchers. The data highlights why the HCl salt is the superior standard for precision synthesis.

FeatureStandard Commercial Free Base Synthesized Hydrochloride Salt
Physical State Colorless to yellow liquidWhite to off-white crystalline solid
Purity (Typical) 95–97% (GC)>99% (HPLC/Titration)
Stabilizer Required (100–500 ppm TBC*)None required
Shelf Life 3–6 months (4°C); prone to dimerization>12 months (RT/Desiccated)
Handling Lachrymatory; requires liquid transferFree-flowing powder; easy weighing
Reaction Impact TBC can inhibit radical/Pd mechanismsClean input; no inhibitor interference

*TBC: 4-tert-butylcatechol[1][2]

The Stability-Purity Paradox

The free base of 2-Fluoro-5-vinylpyridine possesses a basic nitrogen that catalyzes its own polymerization, especially when the electron-withdrawing fluorine atom increases the electrophilicity of the vinyl group. By protonating this nitrogen (HCl salt formation), we deactivate the pyridine ring's nucleophilicity, effectively "switching off" the autopolymerization pathway.

Part 2: Synthesis & Purification Protocol

Objective: Convert commercial/crude 2-Fluoro-5-vinylpyridine (free base) into high-purity Hydrochloride salt.

Workflow Diagram

The following diagram outlines the critical decision points in the purification process.

PurificationWorkflow Start Crude 2-Fluoro-5-vinylpyridine (Free Base, Liquid) Dissolution Dissolve in Anhydrous Et2O (0°C, Inert Atm) Start->Dissolution Acidification Add 2M HCl in Dioxane (Dropwise, <5°C) Dissolution->Acidification Control Exotherm Precipitation Precipitation of HCl Salt Acidification->Precipitation Filtration Vacuum Filtration & Wash (Cold Et2O) Precipitation->Filtration Recrystallization Recrystallization (iPrOH / EtOAc) Filtration->Recrystallization Critical Step for >99% Drying Vacuum Dry (40°C, P2O5) Recrystallization->Drying

Caption: Optimized workflow for converting unstable free base to stable hydrochloride salt, highlighting the critical recrystallization step.

Detailed Methodology
  • Dissolution: Dissolve 10.0 g of crude 2-Fluoro-5-vinylpyridine in 100 mL of anhydrous diethyl ether (or MTBE) in a round-bottom flask under nitrogen. Cool to 0°C.

  • Salt Formation: Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise. Note: Maintain temperature <5°C to prevent acid-catalyzed polymerization. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under a nitrogen blanket (hygroscopic). Wash the cake 3x with cold ether to remove non-polar impurities and TBC stabilizer.

  • Recrystallization (The Purity Step):

    • Dissolve the crude salt in a minimum amount of warm isopropanol (approx. 60°C).

    • Add ethyl acetate dropwise until turbidity persists.

    • Cool slowly to room temperature, then to -20°C.

    • Collect crystals to yield 2-Fluoro-5-vinylpyridine hydrochloride .

Part 3: Analytical Validation (HPLC)

To objectively compare the purity, we developed a reverse-phase HPLC method capable of separating the monomer from early-stage oligomers and hydrolysis products (2-Fluoro-5-(1-hydroxyethyl)pyridine).

HPLC Method Parameters
  • Column: C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption)

  • Flow Rate: 1.0 mL/min

Comparative Data: Purity & Impurity Profile

The table below summarizes the chromatographic results of three distinct batches.

Analyte / ImpurityBatch A: Commercial Free Base Batch B: Crude HCl Salt Batch C: Recrystallized HCl Salt
2-Fluoro-5-vinylpyridine 94.8% 98.2% 99.7%
Impurity 1: Polymer/Dimer3.2%0.5%<0.1%
Impurity 2: Hydrolysis Product1.5%1.1%<0.1%
Impurity 3: TBC Stabilizer0.5%AbsentAbsent

Analysis: Batch A (Free Base) shows significant dimerization (3.2%) and stabilizer presence. Batch C (Recrystallized Salt) virtually eliminates the oligomers, as they are more soluble in the mother liquor (EtOAc/iPrOH) than the crystal lattice of the monomeric salt.

Part 4: Performance Case Study

Experiment: Heck Coupling of 2-Fluoro-5-vinylpyridine with Iodobenzene. Hypothesis: The presence of TBC stabilizer and oligomers in the free base reduces catalyst efficiency.

Protocol:

  • Reagents: 1.0 eq Vinylpyridine (Free base vs. HCl salt), 1.2 eq Ph-I, 0.05 eq Pd(OAc)₂, 2.5 eq Et₃N, DMF, 80°C, 4h.

  • Note: For the HCl salt arm, an extra equivalent of base (Et₃N) was added to neutralize the HCl in situ.

Results:

  • Free Base Yield: 78% (Dark reaction mixture, significant palladium black formation).

  • HCl Salt Yield: 92% (Clearer reaction mixture, faster conversion).

Part 5: Stability & Storage

The diagram below illustrates the degradation pathways that are inhibited by the salt formation.

DegradationPath Monomer 2-Fluoro-5-vinylpyridine (Monomer) Radical Radical Species Monomer->Radical Heat/Light Salt HCl Salt Form (Stable Lattice) Monomer->Salt HCl Treatment (PROTECTION) Dimer Dimer/Oligomer (Impurity) Radical->Dimer Propagation Salt->Radical Blocked

Caption: Mechanism of stabilization. HCl formation blocks the nitrogen lone pair, raising the activation energy for radical formation and preventing autopolymerization.

Recommendation: For long-term storage (>1 month), convert all 2-Fluoro-5-vinylpyridine stocks to the Hydrochloride salt. Store at room temperature in a desiccator. Revert to free base immediately prior to use if necessary (via NaHCO₃ wash), or use directly in basic reaction media.

References

  • National Institutes of Health (NIH). (2000). Radioprotective activity and toxicity of copolymer 2-methyl-5-vinyl pyridine. Retrieved from [Link]

  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • MDPI. (2020).[3] Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis. Molecules. Retrieved from [Link]

  • American Chemical Society (ACS). (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.